7-Fluorotryptamine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(7-fluoro-1H-indol-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2.ClH/c11-9-3-1-2-8-7(4-5-12)6-13-10(8)9;/h1-3,6,13H,4-5,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAZOMQARDNFMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC=C2CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30705319 | |
| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159730-09-3 | |
| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30705319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Fluorotryptamine Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a fluorinated derivative of the neurotransmitter tryptamine. As a member of the tryptamine class, it is of significant interest to researchers in neuroscience, pharmacology, and drug development due to its potential interactions with serotonergic systems and other cellular targets. The introduction of a fluorine atom at the 7-position of the indole ring can significantly alter the molecule's electronic properties, metabolic stability, and binding affinity to various receptors, making it a valuable tool for structure-activity relationship (SAR) studies.[1] This technical guide provides an in-depth overview of the core basic properties of this compound, including its physicochemical characteristics, synthesis, analytical methods, and known biological activities.
Core Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing a clear reference for laboratory use and experimental design.
| Property | Value | Reference |
| Chemical Name | 2-(7-fluoro-1H-indol-3-yl)ethanamine hydrochloride | [2] |
| Synonyms | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [3] |
| CAS Number | 159730-09-3 | [3][4][5] |
| Molecular Formula | C₁₀H₁₁FN₂ · HCl | [3][6] |
| Molecular Weight | 214.67 g/mol | [3][4] |
| Appearance | Crystalline solid | [3][6] |
| Purity | ≥95% (commercially available) | [3][6] |
| Solubility | DMF: 10 mg/mLDMSO: 10 mg/mLEthanol: 20 mg/mL | [3] |
| Storage | -20°C | [3][6] |
| Stability | ≥ 5 years (at -20°C) | [3][6] |
| λmax | 216, 266 nm | [3][6] |
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from a fluorinated indole precursor. The general workflow for the synthesis and subsequent characterization is outlined below.
Experimental Protocols
1. Synthesis of 7-Fluorotryptamine (Illustrative Protocol)
This protocol is adapted from general methods for the synthesis of tryptamine analogs and should be performed by qualified personnel in a controlled laboratory setting.
-
Step 1: Formation of 7-Fluoro-3-indoleglyoxylyl chloride. To a solution of 7-fluoroindole in anhydrous diethyl ether at 0°C, add oxalyl chloride dropwise. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is collected by filtration.
-
Step 2: Amidation. The crude 7-fluoro-3-indoleglyoxylyl chloride is suspended in anhydrous diethyl ether at 0°C. A solution of the desired amine (e.g., dimethylamine) is added, and the mixture is stirred for 2-3 hours at room temperature. The reaction mixture is filtered, and the filtrate containing the N,N-dialkyl-7-fluoro-3-indoleglyoxylamide is concentrated under reduced pressure.
-
Step 3: Reduction. The crude glyoxylamide is dissolved in anhydrous tetrahydrofuran (THF) and added dropwise to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄), in THF at 0°C. The reaction mixture is then refluxed for several hours. After cooling, the reaction is carefully quenched, and the crude 7-fluorotryptamine is extracted.
-
Step 4: Hydrochloride Salt Formation. The purified 7-fluorotryptamine freebase is dissolved in an appropriate solvent and treated with a solution of hydrochloric acid to precipitate the hydrochloride salt, which is then collected by filtration and dried.
2. Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized compound. The spectra for tryptamine derivatives typically show characteristic signals for the indole ring protons and the ethylamine side chain.[7][8]
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[9] The mass spectrum serves as a molecular fingerprint and can be compared to reference spectra.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A suitable column and mobile phase are used to separate the target compound from any impurities or starting materials.
Biological Activity and Mechanism of Action
Recent studies have identified 7-Fluorotryptamine as a potent agonist for the orphan G protein-coupled receptor GPRC5A.[10][11][12] This interaction stimulates the recruitment of β-arrestin, a key protein involved in GPCR signaling and desensitization.
GPRC5A Signaling Pathway
The activation of GPRC5A by 7-Fluorotryptamine initiates a signaling cascade that involves the recruitment of β-arrestin. This interaction can lead to the modulation of various downstream cellular processes.
Experimental Protocol: β-Arrestin Recruitment Assay
The recruitment of β-arrestin to GPRC5A upon stimulation with 7-Fluorotryptamine can be quantified using various commercially available assays, such as enzyme fragment complementation assays.
-
Principle: Cells are engineered to co-express the target receptor (GPRC5A) fused to one fragment of a reporter enzyme and β-arrestin fused to the complementary enzyme fragment. Upon agonist binding to the receptor, β-arrestin is recruited, bringing the two enzyme fragments into close proximity and reconstituting a functional enzyme that generates a detectable signal (e.g., luminescence or fluorescence).
-
General Procedure:
-
Plate the engineered cells in a microplate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period to allow for receptor activation and β-arrestin recruitment.
-
Add the substrate for the reporter enzyme.
-
Measure the signal using a plate reader.
-
Analyze the data to determine the potency (EC₅₀) and efficacy of 7-Fluorotryptamine in inducing β-arrestin recruitment.
-
Serotonin Receptor Interactions
While recent research has highlighted the role of GPRC5A, fluorinated tryptamines are also known to interact with serotonin (5-HT) receptors. It is hypothesized that 7-Fluorotryptamine may act as an agonist at various 5-HT receptor subtypes, with potential selectivity for the 5-HT₂C receptor.[1][3] Further research, such as radioligand binding assays, is necessary to fully elucidate the affinity and selectivity profile of 7-Fluorotryptamine across the different serotonin receptor subtypes.[13]
Conclusion
This compound is a valuable research compound with defined physicochemical properties and a developing understanding of its biological activity. Its role as a potent GPRC5A agonist opens new avenues for investigating the function of this orphan receptor. Furthermore, its potential interactions with the serotonergic system warrant continued investigation. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further in vitro and in vivo studies, ultimately contributing to a deeper understanding of its pharmacological profile and therapeutic potential.
References
- 1. 7-Fluorotryptamine | High-Purity Research Chemical [benchchem.com]
- 2. 7-fluoro Tryptamine (hydrochloride) [A crystalline solid] [lgcstandards.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scbt.com [scbt.com]
- 5. sanbio.nl [sanbio.nl]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Tryptamine | C10H12N2 | CID 1150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Tryptamine(61-54-1) 1H NMR [m.chemicalbook.com]
- 9. Synthesis and characterization of high-purity N,N-dimethyltryptamine hemifumarate for human clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
7-Fluorotryptamine Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a synthetic tryptamine derivative that has garnered interest within the scientific community for its distinct pharmacological profile. As a fluorinated analog of the endogenous neurotransmitter tryptamine, it serves as a valuable tool in structure-activity relationship (SAR) studies aimed at dissecting the molecular interactions between ligands and their receptors. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, with a focus on its activity at the orphan G protein-coupled receptor GPRC5A and its putative role at serotonin (5-HT) receptors. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of associated signaling pathways and workflows.
Core Mechanism of Action: GPRC5A Agonism
Recent chemoproteomic studies have identified 7-Fluorotryptamine as a potent agonist of the orphan G protein-coupled receptor C family 5 member A (GPRC5A).[1] This interaction is a key component of its known mechanism of action.
GPRC5A-Mediated β-Arrestin Recruitment
The primary functional consequence of 7-Fluorotryptamine binding to GPRC5A is the recruitment of β-arrestin.[1] β-arrestins are crucial scaffolding proteins that play a pivotal role in the desensitization of G protein-coupled receptors (GPCRs) and in initiating G protein-independent signaling cascades. The recruitment of β-arrestin by the 7-Fluorotryptamine-activated GPRC5A receptor complex initiates a downstream signaling cascade.
Quantitative Data: GPRC5A Agonist Potency
The potency of this compound as a GPRC5A agonist has been quantified through β-arrestin recruitment assays.
| Compound | Target | Assay Type | Parameter | Value |
| 7-Fluorotryptamine | GPRC5A | β-Arrestin Recruitment | EC50 | 7.2 µM |
This data is derived from studies measuring the half-maximal effective concentration (EC50) for the induction of GPRC5A-mediated β-arrestin recruitment.
Signaling Pathway: GPRC5A-β-Arrestin Cascade
Upon agonist binding, GPRC5A undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin. The resulting GPRC5A/β-arrestin complex can then act as a scaffold for various downstream signaling molecules, including components of the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2.
Caption: GPRC5A-β-Arrestin Signaling Pathway
Putative Mechanism of Action: Serotonin (5-HT) Receptor Modulation
While this compound is suggested to act as an agonist at serotonin (5-HT) receptors, particularly the 5-HT1 and 5-HT2 families, specific quantitative binding and functional data for this compound are currently lacking in the published literature.[2] Inferences about its activity at these receptors are drawn from studies on structurally related fluorinated tryptamines.
Comparative Data for Fluorinated Tryptamines
To provide context, the following table summarizes binding affinity (Ki) data for the closely related compound, 5-Fluorotryptamine, at various 5-HT receptor subtypes. It is crucial to note that this data is for comparative purposes only and may not be directly extrapolated to 7-Fluorotryptamine.
| Compound | Receptor | Ki (nM) |
| 5-Fluorotryptamine | 5-HT1A | 18 |
| 5-Fluorotryptamine | 5-HT2A | No specific Ki value reported, but acts as a full agonist |
| 5-Fluorotryptamine | 5-HT2C | - |
| 5-Fluorotryptamine | 5-HT1E | pKi of 6.3 |
Data from studies on 5-Fluorotryptamine.
Research on other hallucinogenic tryptamines with fluorine substitutions at the 5-, 6-, or 7-position has indicated a potential for selectivity towards the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[3][4] However, without direct experimental evidence for 7-Fluorotryptamine, this remains speculative.
Experimental Protocols
β-Arrestin Recruitment Assay (PRESTO-Tango Method)
The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method used to measure ligand-induced β-arrestin recruitment to a GPCR of interest.[5][6]
Principle: This assay utilizes a fusion protein consisting of the GPCR of interest linked to a TEV (Tobacco Etch Virus) protease cleavage site and a tTA (tetracycline-controlled transactivator) transcription factor. Upon agonist binding and subsequent β-arrestin recruitment, a co-expressed β-arrestin-TEV protease fusion protein is brought into proximity with the receptor fusion protein. This leads to the cleavage of the tTA transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene, typically luciferase. The resulting luminescent signal is proportional to the extent of β-arrestin recruitment.[7]
Methodology:
-
Cell Culture and Transfection: HTLA cells, which are HEK293 cells stably expressing a tTA-dependent luciferase reporter, are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics. Cells are plated in 384-well plates coated with poly-D-lysine.[5][6]
-
Plasmid Transfection: Cells are transfected with a plasmid encoding the GPRC5A-tTA fusion protein and a plasmid for the β-arrestin2-TEV protease fusion protein using a suitable transfection reagent (e.g., Lipofectamine).
-
Compound Incubation: Following an incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound or control compounds.
-
Luminescence Reading: After an overnight incubation with the compounds, a luciferase substrate (e.g., Bright-Glo) is added to the wells, and luminescence is measured using a plate reader.
-
Data Analysis: The luminescence data is normalized to controls and plotted against the compound concentration to determine the EC50 value using a non-linear regression model.
Caption: PRESTO-Tango Experimental Workflow
Conclusion
The primary, well-documented mechanism of action for this compound is its potent agonism at the orphan receptor GPRC5A, leading to the recruitment of β-arrestin and the initiation of downstream signaling cascades. While its activity at serotonin receptors is suggested by its structural similarity to other tryptamines and qualitative reports, there is a notable absence of specific quantitative data to firmly establish its binding affinities and functional efficacies at these targets. Future research should focus on elucidating the complete pharmacological profile of 7-Fluorotryptamine at the 5-HT receptor family to fully understand its physiological effects and therapeutic potential. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel fluorinated tryptamine with highly potent serotonin 5-HT1A receptor agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]
- 5. PRESTO-Tango Assay [protocols.io]
- 6. youtube.com [youtube.com]
- 7. PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome - PMC [pmc.ncbi.nlm.nih.gov]
7-Fluorotryptamine Hydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a fluorinated derivative of the neurotransmitter tryptamine. As a member of the tryptamine class, it is of significant interest to researchers in neuroscience, pharmacology, and medicinal chemistry. The introduction of a fluorine atom to the indole ring can modulate the molecule's electronic properties, metabolic stability, and receptor binding affinity, making 7-fluorotryptamine a valuable tool for structure-activity relationship (SAR) studies of serotonergic compounds. This technical guide provides a comprehensive overview of the available scientific information regarding this compound, including its chemical properties, pharmacological profile, and relevant experimental protocols. While its biological effects are not extensively documented, existing data suggests it may act as a modulator of serotonin receptors and other G-protein coupled receptors.
Chemical and Physical Properties
This compound is a crystalline solid with the following properties:
| Property | Value |
| IUPAC Name | 2-(7-fluoro-1H-indol-3-yl)ethan-1-amine hydrochloride |
| Molecular Formula | C₁₀H₁₁FN₂ · HCl |
| Molecular Weight | 214.7 g/mol |
| CAS Number | 159730-09-3 |
| Appearance | Crystalline solid |
| Purity | ≥95% |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml |
| Storage Temperature | -20°C |
| Stability | ≥ 5 years |
Pharmacology and Mechanism of Action
The pharmacological profile of this compound is not yet fully elucidated. However, based on its structural similarity to other fluorinated tryptamines and preliminary research, its primary biological targets are thought to be serotonin (5-HT) receptors and G-protein coupled receptor 5A (GPRC5A).
Serotonin Receptor Activity (Putative)
GPRC5A Agonism
7-Fluorotryptamine has been identified as a potent synthetic agonist of GPRC5A. It has been shown to induce GPRC5A-mediated β-arrestin recruitment with an EC₅₀ of 7.2 µM.[3] GPRC5A is an orphan G-protein coupled receptor implicated in various cellular processes, and its signaling pathways are a subject of ongoing research, particularly in the context of cancer.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound and related fluorinated tryptamines for comparison.
| Compound | Target | Assay Type | Value (unit) |
| 7-Fluorotryptamine | GPRC5A | β-arrestin recruitment | 7.2 (EC₅₀, µM)[3] |
| 5-Fluorotryptamine | 5-HT₁ₐ | Radioligand binding (Kᵢ) | 18 (nM) |
| 5-HT₁ₑ | Functional assay (pKᵢ) | 6.3 | |
| 5-HT₂ₐ | Functional assay (EC₅₀) | 2.64 - 58 (nM) | |
| 5-HT₂ₐ | Full agonist (Eₘₐₓ) | 110% | |
| 5-HT₂B | Radioligand binding (Kᵢ) | 5.7 (nM) | |
| 5-HT₂C | Radioligand binding (Kᵢ) | 3.72 (nM) | |
| SERT | Serotonin release (EC₅₀) | 10.1 (nM) | |
| DAT | Dopamine release (EC₅₀) | 82.3 (nM) | |
| NET | Norepinephrine release (EC₅₀) | 464 (nM) | |
| MAO-A | Inhibition (IC₅₀) | 13,200 (nM) | |
| MAO-B | Inhibition (IC₅₀) | 52,500 (nM) | |
| 6-Fluorotryptamine | 5-HT₁ₐ | Radioligand binding (Kᵢ) | 267 (nM) |
| 5-HT₂ₐ | Radioligand binding (Kᵢ) | 606 (nM) | |
| 5-HT₂ₐ | Full agonist (EC₅₀) | 4.56 (nM) | |
| 5-HT₂ₐ | Full agonist (Eₘₐₓ) | 101% | |
| SERT | Serotonin release (EC₅₀) | 4.4 (nM) | |
| DAT | Dopamine release (EC₅₀) | 106 (nM) | |
| NET | Norepinephrine release (EC₅₀) | 1,575 (nM) | |
| MAO-A | Inhibition (IC₅₀) | 1,580 (nM) | |
| MAO-B | Inhibition (IC₅₀) | 5,620 (nM) |
Data for 5-Fluorotryptamine and 6-Fluorotryptamine are included for comparative purposes and are derived from various sources.
Signaling Pathways
The putative and confirmed signaling pathways for the primary targets of 7-fluorotryptamine are illustrated below.
Putative 5-HT₂C Receptor Signaling Pathway
Activation of the 5-HT₂C receptor can lead to the engagement of multiple G-protein signaling cascades. The canonical pathway involves coupling to Gq/₁₁ proteins, leading to the activation of phospholipase C (PLC). However, evidence also suggests coupling to Gi/o and G₁₂/₁₃ proteins, as well as β-arrestin recruitment.
References
- 1. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 7-Fluorotryptamine Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a fluorinated derivative of the neurotransmitter tryptamine that has garnered interest in the scientific community for its potential as a pharmacological tool and as a scaffold for the development of novel therapeutics. The introduction of a fluorine atom at the 7th position of the indole ring significantly alters the electronic properties of the molecule, influencing its interaction with biological targets and its metabolic stability. This technical guide provides an in-depth overview of the discovery, synthesis, and known biological activities of this compound, with a focus on its interaction with serotonin receptors and the associated signaling pathways.
Discovery and Initial Characterization
The exploration of fluorinated tryptamines dates back to the mid-20th century, with early investigations focusing on the structure-activity relationships of hallucinogenic compounds. The synthesis and pharmacological activity of several fluorinated tryptamine derivatives were first described in a seminal 1963 paper by Kalir and Szara. While this early work laid the foundation for understanding the effects of fluorine substitution, more detailed characterization of specific isomers, including 7-fluorotryptamine, has been the subject of subsequent research.
More recent studies have identified 7-fluorotryptamine as a potent agonist for the orphan G protein-coupled receptor GPRC5A, with an EC50 of 7.2 µM for inducing GPRC5A-mediated β-arrestin recruitment.[1] This discovery has opened new avenues for investigating the physiological roles of this receptor and the potential therapeutic applications of its agonists.
Synthesis of this compound
The classical synthesis of this compound generally follows the Speeter-Anthony tryptamine synthesis. This multi-step process typically starts from a commercially available fluorinated indole, in this case, 7-fluoroindole.
Experimental Protocol: Speeter-Anthony Tryptamine Synthesis (Adapted for 7-Fluorotryptamine)
A common synthetic route involves the following key steps:
-
Oxalyl Chloride Acylation: 7-fluoroindole is reacted with oxalyl chloride in a suitable anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF), to form the corresponding indol-3-ylglyoxylyl chloride.
-
Amidation: The resulting intermediate is then reacted with dimethylamine to yield the N,N-dimethyl-2-(7-fluoro-1H-indol-3-yl)-2-oxoacetamide.
-
Reduction: The amide is subsequently reduced to the corresponding tryptamine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically used in an anhydrous etheral solvent like THF.
-
Salt Formation: The freebase 7-fluorotryptamine is then converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable solvent, such as ethanol or diethyl ether, to facilitate isolation and improve stability.
A patent for 7-fluoro-5-substituted tryptamine compounds describes a multi-step synthesis starting from a substituted 2-fluoroaniline derivative, which is converted to a hydrazine intermediate, followed by a Fischer indole synthesis to construct the fluorinated indole ring system, and subsequent elaboration to the tryptamine.[2]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 159730-09-3 | [3] |
| Molecular Formula | C₁₀H₁₁FN₂ · HCl | [3] |
| Molecular Weight | 214.7 g/mol | [3] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 20 mg/mL | [3] |
| λmax | 216, 266 nm | [3] |
Biological Activity and Pharmacology
The pharmacological profile of 7-fluorotryptamine is primarily characterized by its interaction with serotonin (5-HT) receptors. The fluorine substitution at the 7-position is known to influence its binding affinity and functional activity at various receptor subtypes.
Serotonin Receptor Binding and Functional Activity
While specific quantitative data for 7-fluorotryptamine remains relatively sparse in publicly available literature, studies on ring-fluorinated tryptamines provide valuable insights. Research by Blair et al. (2000) on a series of fluorinated tryptamines demonstrated that fluorination generally has a modest effect on affinity for 5-HT2A and 5-HT2C receptors but can reduce affinity for the 5-HT1A receptor. Some fluorinated tryptamines have shown selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[3]
The table below summarizes the known biological activities of 7-fluorotryptamine.
| Target | Assay | Activity | Value | Reference |
| GPRC5A | β-arrestin recruitment | EC₅₀ | 7.2 µM | [1] |
Signaling Pathways
As a tryptamine derivative, 7-fluorotryptamine is expected to exert its effects through the activation of G protein-coupled receptors (GPCRs), primarily serotonin receptors. The specific signaling cascade initiated depends on the receptor subtype and the G protein to which it couples.
-
5-HT1A Receptor Signaling: 5-HT1A receptors are typically coupled to Gi/o proteins.[4][5][6][7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
-
5-HT2A Receptor Signaling: 5-HT2A receptors are coupled to Gq proteins.[10][11] Agonist binding to these receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[12] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[13][14][15][16]
The following diagrams illustrate the putative signaling pathways activated by 7-fluorotryptamine upon binding to 5-HT1A and 5-HT2A receptors.
Caption: Putative signaling pathways of 7-Fluorotryptamine at 5-HT1A and 5-HT2A receptors.
Experimental Protocols for Functional Assays
To quantitatively assess the functional activity of 7-fluorotryptamine at these receptors, the following experimental protocols are commonly employed:
Adenylyl Cyclase Inhibition Assay (for Gi/o-coupled receptors):
-
Cell Culture: HEK293 cells stably expressing the human 5-HT1A receptor are cultured in appropriate media.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Assay: Membranes are incubated with forskolin (to stimulate adenylyl cyclase) and varying concentrations of 7-fluorotryptamine.
-
cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: The concentration-response curve is plotted, and the EC₅₀ and Emax values are determined to assess the potency and efficacy of the compound as an inhibitor of adenylyl cyclase.
Phospholipase C Activation Assay (for Gq-coupled receptors):
-
Cell Culture: Cells expressing the 5-HT2A receptor (e.g., CHO-K1 or HEK293) are cultured.
-
Assay: Cells are incubated with varying concentrations of 7-fluorotryptamine.
-
IP1 Measurement: The accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is measured using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
Data Analysis: A concentration-response curve is generated to determine the EC₅₀ and Emax values for PLC activation.
The following diagram illustrates a general workflow for characterizing the functional activity of this compound.
Caption: General experimental workflow for the synthesis and pharmacological characterization.
Conclusion and Future Directions
This compound represents a valuable chemical entity for probing the structure and function of serotonin receptors and the more recently identified GPRC5A. Its unique pharmacological profile, influenced by the 7-fluoro substitution, warrants further investigation to fully elucidate its receptor selectivity and functional consequences. Future research should focus on obtaining comprehensive quantitative data on its binding affinities and functional activities across a wider range of serotonin receptor subtypes. Elucidating the precise downstream signaling events and physiological responses mediated by 7-fluorotryptamine will be crucial for realizing its potential as a research tool and as a lead compound for the development of novel therapeutics targeting a variety of neurological and psychiatric disorders.
References
- 1. biorxiv.org [biorxiv.org]
- 2. CN114249681A - 7-fluoro-5-substituted tryptamine compound and preparation method and application thereof - Google Patents [patents.google.com]
- 3. caymanchem.com [caymanchem.com]
- 4. G α Protein Signaling Bias at Serotonin 1A Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The activity of the serotonergic 5-HT1A receptor is modulated by voltage and sodium levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gα Protein Signaling Bias at Serotonin 1A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional characterization of 5-HT1A and 5-HT1B serotonin receptor signaling through G-protein-activated inwardly rectifying K+ channels in a fluorescence-based membrane potential assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation and inhibition of adenylyl cyclase by distinct 5-hydroxytryptamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Hydroxytryptamine stimulates two distinct adenylate cyclase activities in rat brain: high-affinity activation is related to a 5-HT1 subtype different from 5-HT1A, 5-HT1B, and 5-HT1C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EMDB-24378: 5-HT2AR bound to a novel agonist in complex with a mini-Gq protei... - Yorodumi [pdbj.org]
- 12. Serotonin - Wikipedia [en.wikipedia.org]
- 13. Ionotrophic 5-hydroxytryptamine type 3 receptor activates the protein kinase C-dependent phospholipase D pathway in human T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ionotrophic 5-hydroxytryptamine type 3 receptor activates the protein kinase C-dependent phospholipase D pathway in human T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Assay for G protein-dependent activation of phospholipase C beta using purified protein components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
7-Fluorotryptamine Hydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluorotryptamine hydrochloride is a synthetic tryptamine derivative that serves as a valuable tool in neuroscience research. As a fluorinated analog of the endogenous neurotransmitter tryptamine, it exhibits potential interactions with serotonin (5-HT) receptors, making it a subject of interest for studying serotonergic signaling and for the development of novel neuropharmacological agents. This technical guide provides a comprehensive overview of this compound, including its chemical properties, its putative role in modulating serotonergic pathways, and detailed experimental protocols for its characterization. Due to the limited availability of specific binding and functional data for this compound, this guide also presents data for structurally related fluorinated tryptamines to provide a comparative context for its expected pharmacological profile.
Chemical and Physical Properties
This compound is a crystalline solid with the molecular formula C₁₀H₁₁FN₂ · HCl.[1][2] Its chemical structure features a tryptamine backbone with a fluorine atom substituted at the 7-position of the indole ring. This fluorine substitution is expected to alter the electronic properties and metabolic stability of the molecule compared to unsubstituted tryptamine.[3]
| Property | Value | Reference |
| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [1] |
| CAS Number | 159730-09-3 | [1][4] |
| Molecular Formula | C₁₀H₁₁FN₂ · HCl | [1] |
| Formula Weight | 214.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Purity | ≥95% | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [1] |
| λmax | 216, 266 nm | [1] |
| Storage | -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Role in Neuroscience: Modulation of the Serotonergic System
This compound is hypothesized to act as an agonist at serotonin receptors.[1] The serotonergic system is a critical modulator of a vast array of physiological and psychological processes, including mood, cognition, and perception. The introduction of a fluorine atom at the 7-position of the tryptamine indole ring can influence the compound's binding affinity and selectivity for different 5-HT receptor subtypes.[3] While specific data for 7-fluorotryptamine is limited, studies on other fluorinated tryptamines suggest that fluorination can lead to selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[1]
Receptor Binding Affinity
Currently, specific quantitative data on the binding affinities (Ki values) of this compound for various serotonin receptors are not available in the public domain. However, research on related fluorinated tryptamines provides some insight into the potential binding profile. For example, fluorination of hallucinogenic tryptamines has been shown to have little effect on 5-HT₂A/₂C receptor affinity in some cases.[5]
Table of Binding Affinities (Ki, nM) for Related Fluorinated Tryptamines:
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | Reference |
| 7-Fluorotryptamine | Data not available | Data not available | Data not available | |
| 4-Fluoro-5-methoxy-DMT | 0.23 | - | - | [5] |
| 6-Fluoro-DET | - | - | - | [5] |
Note: The absence of data for 7-Fluorotryptamine highlights a key area for future research.
Functional Activity
Table of Functional Activity (EC₅₀/IC₅₀, nM) for Related Fluorinated Tryptamines:
| Compound | Assay | Receptor | Activity (EC₅₀/IC₅₀, nM) | Reference |
| 7-Fluorotryptamine | - | - | Data not available | |
| 4-Fluoro-5-methoxy-DMT | Drug Discrimination (ED₅₀) | 5-HT₁A Agonist | 0.17 µmol/kg | [5] |
Signaling Pathways
The interaction of this compound with serotonin receptors is expected to trigger downstream signaling cascades that are characteristic of the specific receptor subtype.
5-HT₁A Receptor Signaling
The 5-HT₁A receptor is a Gᵢ/₀-coupled receptor. Agonist binding to the 5-HT₁A receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[3][6]
5-HT₁A Receptor Signaling Pathway.
5-HT₂A and 5-HT₂C Receptor Signaling
The 5-HT₂A and 5-HT₂C receptors are Gq/₁₁-coupled receptors. Agonist binding to these receptors activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). This leads to an increase in intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC).[7][8]
5-HT₂A/₂C Receptor Signaling Pathway.
Experimental Protocols
The following sections provide detailed, representative experimental protocols for the characterization of this compound.
Synthesis of this compound
A general method for the synthesis of tryptamines involves the Fischer indole synthesis followed by conversion of a suitable precursor to the ethylamine side chain. A more direct approach for 7-fluorotryptamine would involve the reduction of 7-fluoro-3-(2-nitrovinyl)indole.
Representative Protocol for Tryptamine Synthesis: A specific, detailed protocol for the synthesis of this compound is not readily available in the searched literature. The following is a general, representative protocol for the synthesis of a tryptamine derivative.
-
Fischer Indole Synthesis: React 4-fluorophenylhydrazine hydrochloride with 4,4-diethoxybutanal in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., sulfuric acid) to form the corresponding 7-fluoroindole intermediate.
-
Side Chain Formation: The 7-fluoroindole can then be reacted with oxalyl chloride to form the 3-glyoxylyl chloride derivative. Subsequent reaction with ammonia followed by reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) would yield 7-fluorotryptamine.
-
Salt Formation: The freebase is then dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid in the same or a miscible solvent to precipitate this compound. The product can be purified by recrystallization.
General Tryptamine Synthesis Workflow.
Radioligand Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for a specific serotonin receptor.[9][10][11][12]
Materials:
-
Cell membranes expressing the target human 5-HT receptor (e.g., from HEK293 cells).
-
Radioligand specific for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT₁A, [³H]-Ketanserin for 5-HT₂A, [³H]-Mesulergine for 5-HT₂C).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM serotonin).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kₑ), and 100 µL of cell membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding determinator, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
Competitive Binding: 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Radioligand Binding Assay Workflow.
Functional Assay: cAMP Measurement for 5-HT₁A Receptor Agonism
This protocol describes a method to measure the inhibition of forskolin-stimulated cAMP production, a hallmark of 5-HT₁A receptor agonism.[3][6][13]
Materials:
-
Cells stably expressing the human 5-HT₁A receptor (e.g., CHO-K1 or HEK293).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
This compound.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
96- or 384-well white opaque plates.
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Seed the cells in the microplates and grow to the desired confluency.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the test compound dilutions to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.
-
Add a concentration of forskolin that elicits a submaximal cAMP response (e.g., EC₈₀) to all wells except the basal control.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of this compound to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
Functional Assay: Calcium Flux Measurement for 5-HT₂A/₂C Receptor Agonism
This protocol describes a method to measure the increase in intracellular calcium, a hallmark of 5-HT₂A and 5-HT₂C receptor agonism.[7][8][14]
Materials:
-
Cells stably expressing the human 5-HT₂A or 5-HT₂C receptor (e.g., HEK293 or CHO).
-
Cell culture medium.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6).
-
Probenecid (to prevent dye leakage).
-
This compound.
-
A known 5-HT₂A/₂C agonist (e.g., serotonin) as a positive control.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with an injection system (e.g., FLIPR, FlexStation).
Procedure:
-
Seed the cells in the microplates and grow to confluency.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye solution for 30-60 minutes at 37°C.
-
During the last 20-30 minutes of dye loading, add probenecid if required.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate.
-
Record a baseline fluorescence reading.
-
Inject the serial dilutions of this compound into the wells and immediately begin recording the fluorescence signal over time.
-
Determine the peak fluorescence response for each concentration.
-
Plot the peak fluorescence response against the log concentration of this compound to generate a dose-response curve and determine the EC₅₀ value.
Conclusion
This compound represents a potentially valuable research tool for the investigation of the serotonergic system. Its fluorinated structure suggests the possibility of altered receptor selectivity and metabolic stability compared to its parent compound, tryptamine. While specific data on its binding affinity and functional activity are currently lacking, the experimental protocols provided in this guide offer a clear path for its comprehensive pharmacological characterization. Further research is warranted to elucidate the precise role of this compound in neuroscience and to explore its potential as a lead compound for the development of novel therapeutic agents targeting the serotonergic system.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. benchchem.com [benchchem.com]
- 4. 7-fluoro Tryptamine (hydrochloride) by Cayman Chemical Forensic - 17323-25 - Sanbio [sanbio.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. innoprot.com [innoprot.com]
7-Fluorotryptamine Hydrochloride: A Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluorotryptamine hydrochloride (7-FTA) is a synthetic tryptamine derivative that has emerged as a molecule of significant interest in pharmacological research. While the therapeutic applications of many tryptamine analogs are linked to their interaction with serotonergic systems, 7-FTA has been identified as a potent agonist of the orphan G-protein coupled receptor 5A (GPRC5A). This technical guide provides a comprehensive overview of the known chemical properties, pharmacological activities, and potential therapeutic applications of this compound. It includes a detailed summary of available quantitative data, experimental methodologies for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document aims to serve as a foundational resource for researchers investigating the therapeutic utility of this compound.
Chemical and Physical Properties
This compound is a crystalline solid with the following properties:
| Property | Value | Reference |
| CAS Number | 159730-09-3 | [1] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1] |
| Molecular Weight | 214.7 g/mol | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [1] |
| λmax | 216, 266 nm | [1] |
Pharmacological Profile
The primary known pharmacological target of this compound is the orphan G-protein coupled receptor, GPRC5A.
GPRC5A Agonism
Recent studies have deorphanized GPRC5A, identifying tryptamine and its derivatives as agonists. 7-FTA has been shown to be a potent agonist of GPRC5A.
| Compound | Target | Assay | EC₅₀ (µM) | Reference |
| 7-Fluorotryptamine HCl | GPRC5A | PRESTO-Tango β-arrestin recruitment | 7.2 |
Potential Serotonergic Activity
While direct quantitative data on the binding affinity and functional activity of this compound at serotonin (5-HT) receptors is currently unavailable in the public domain, the tryptamine scaffold is a well-established pharmacophore for 5-HT receptor ligands. Research on other fluorinated tryptamines suggests that the position of the fluorine atom significantly influences receptor affinity and selectivity. For instance, studies on 5-fluorotryptamine (5-FT) and 6-fluorotryptamine (6-FT) have provided specific binding and functional data at various 5-HT receptors, which can serve as a basis for hypothesizing the potential serotonergic profile of 7-FTA. It has been suggested that hallucinogenic tryptamines with a fluorine substitution at the 5-, 6-, or 7-position may exhibit selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes[1].
Table of 5-HT Receptor Activity for Related Fluorinated Tryptamines:
| Compound | Receptor | Kᵢ (nM) | EC₅₀ (nM) | Assay Type | Reference |
| 5-Fluorotryptamine | 5-HT₃A | 800 | 16000 | Electrophysiology | [2][3] |
| 5-Fluorotryptamine | 5-HT₃AB | 1800 | 27000 | Electrophysiology | [2][3] |
| 6-Fluorotryptamine | 5-HT₁A | 267 | 54 | Radioligand Binding / Functional Assay | |
| 6-Fluorotryptamine | 5-HT₂A | 606 | 81 | Radioligand Binding / Functional Assay |
Note: This table is provided for contextual purposes. Direct experimental validation is required to determine the 5-HT receptor profile of this compound.
Potential Therapeutic Applications
Based on its known and potential pharmacological activities, this compound presents several avenues for therapeutic exploration.
GPRC5A-Mediated Therapeutics
The agonism of 7-FTA at GPRC5A opens up possibilities for treating diseases where this receptor plays a significant role. GPRC5A signaling has been implicated in various cellular processes, and its dysregulation is associated with certain cancers. The signaling pathways modulated by GPRC5A include:
-
cAMP signaling pathway
-
NF-κB signaling pathway
-
STAT3 signaling pathway
-
PI3K/Akt signaling pathway
Further research into the downstream effects of GPRC5A activation by 7-FTA could uncover novel therapeutic strategies for a range of pathologies.
Potential as a Serotonergic Modulator
Should 7-FTA be found to interact with 5-HT receptors, it could have therapeutic potential in a variety of central nervous system (CNS) disorders. Depending on its receptor subtype selectivity and functional activity (agonist, partial agonist, or antagonist), it could be investigated for:
-
Antidepressant effects: Modulation of 5-HT₁A and 5-HT₂A/₂C receptors is a key mechanism of many antidepressant drugs.
-
Anxiolytic effects: Agonism at 5-HT₁A receptors is a common mechanism for anxiolytic medications.
-
Treatment of other CNS disorders: The diverse roles of serotonin in the brain suggest potential applications in conditions such as obsessive-compulsive disorder, panic disorder, and schizophrenia.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to the study of this compound.
PRESTO-Tango Assay for GPRC5A Agonism
This protocol is adapted from the methodology used to identify 7-FTA as a GPRC5A agonist. The PRESTO-Tango (Parallel Receptor-ome Expression and Screening via Translocation-Maltose binding protein fusion) assay is a high-throughput method to screen for ligand-induced G protein-coupled receptor (GPCR) activation and subsequent β-arrestin recruitment.
Materials:
-
HTLA cells (HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin-TEV protease fusion protein)
-
GPRC5A-Tango plasmid construct
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HTLA cells in appropriate media.
-
Transfect cells with the GPRC5A-Tango plasmid construct using a suitable transfection reagent.
-
Incubate for 24-48 hours to allow for receptor expression.
-
-
Assay:
-
Plate the transfected cells in a 96-well or 384-well plate.
-
Add varying concentrations of this compound to the wells.
-
Incubate for a specified period (e.g., 12-16 hours) to allow for receptor activation, β-arrestin recruitment, and reporter gene expression.
-
-
Data Acquisition:
-
Add luciferase assay reagent to each well.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the concentration of 7-FTA.
-
Fit the data to a dose-response curve to determine the EC₅₀ value.
-
Radioligand Binding Assay for 5-HT Receptors (Hypothetical Protocol)
To determine the binding affinity (Kᵢ) of 7-FTA for various 5-HT receptor subtypes, a competitive radioligand binding assay would be employed. This protocol is a general guideline and would need to be optimized for each specific receptor subtype.
Materials:
-
Cell membranes expressing the 5-HT receptor of interest (e.g., from recombinant cell lines or rat brain tissue)
-
A suitable radioligand for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]ketanserin for 5-HT₂A)
-
This compound
-
Incubation buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₑ), and varying concentrations of this compound.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known non-labeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of 7-FTA.
-
Plot the percentage of specific binding against the log concentration of 7-FTA.
-
Use non-linear regression analysis (e.g., the Cheng-Prusoff equation) to determine the IC₅₀ and subsequently the Kᵢ value.
-
In Vivo Behavioral Assays (Hypothetical Protocols)
To investigate the potential antidepressant and anxiolytic effects of this compound, standard rodent behavioral models can be utilized.
Procedure:
-
Acclimate mice or rats to the testing room.
-
Administer 7-FTA or vehicle via an appropriate route (e.g., intraperitoneal injection).
-
After a specified pretreatment time, place the animal in a cylinder of water from which it cannot escape.
-
Record the session (typically 6 minutes) and score the duration of immobility in the last 4 minutes.
-
A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Procedure:
-
Acclimate mice or rats to the testing room.
-
Administer 7-FTA or vehicle.
-
After the pretreatment time, place the animal in the center of an elevated plus-shaped maze with two open and two enclosed arms.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in and the number of entries into the open and closed arms.
-
A significant increase in the time spent in the open arms and/or the number of entries into the open arms suggests an anxiolytic-like effect.
Toxicology and Safety Pharmacology (Hypothetical Studies)
A thorough toxicological evaluation is essential for any compound with therapeutic potential. The following are standard preclinical safety and toxicity studies that would be necessary for this compound.
Acute Oral Toxicity (OECD 423)
This study would determine the acute toxicity of a single oral dose of 7-FTA and help in classifying the substance for hazard. The study involves a stepwise procedure with a small number of animals per step.
In Vitro Mutagenicity (Ames Test)
The Ames test is a bacterial reverse mutation assay to detect gene mutations. It is a standard initial screen for genotoxic potential.
hERG Channel Assay
Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. An in vitro hERG assay (e.g., patch-clamp or flux assay) is a critical component of cardiovascular safety assessment.
Conclusion and Future Directions
This compound is a promising research compound with a confirmed potent agonistic activity at the orphan receptor GPRC5A. This finding opens up a new area of investigation for the therapeutic potential of tryptamine derivatives beyond their traditional serotonergic targets. The signaling pathways associated with GPRC5A suggest potential applications in oncology and other areas.
However, a significant knowledge gap exists regarding the serotonergic profile of 7-FTA. Comprehensive in vitro binding and functional assays are required to determine its affinity and efficacy at the full panel of 5-HT receptors. Furthermore, in vivo studies are necessary to explore its potential antidepressant, anxiolytic, or other CNS effects. A complete toxicological and safety pharmacology assessment will also be crucial for any future clinical development.
The information presented in this guide provides a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Fluorine Substitution on Tryptamine Pharmacology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modulating Tryptamine Pharmacology
Tryptamines are a class of monoamine alkaloids that serve as the foundational structure for a wide array of biologically active compounds, including the endogenous neurotransmitter serotonin and various psychedelic agents. The introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, has emerged as a valuable strategy in medicinal chemistry to modulate the pharmacological profile of these parent compounds. Fluorination can significantly influence a molecule's metabolic stability, lipophilicity, and its binding interactions with protein targets. Within the context of tryptamines, the strategic placement of fluorine atoms on the indole ring has been demonstrated to have profound and sometimes unexpected effects on their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. This in-depth guide explores the structure-activity relationships (SAR) of fluorinated tryptamines, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing critical signaling pathways and workflows to facilitate a deeper understanding of this important chemical space.
Quantitative Pharmacological Data
The following tables summarize the in vitro receptor binding affinities (Ki) and functional potencies (EC50) of various fluorinated tryptamine derivatives compared to their non-fluorinated parent compounds at human serotonin receptors.
Table 1: Receptor Binding Affinities (Ki, nM) of Fluorinated Tryptamines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C |
| N,N-Diethyltryptamine (DET) | 130 ± 20 | 85 ± 15 | 60 ± 10 |
| 6-Fluoro-DET | 650 ± 90 | 100 ± 20 | 75 ± 12 |
| Psilocin (4-OH-DMT) | 160 ± 30 | 50 ± 8 | 25 ± 5 |
| 6-Fluoro-Psilocin | 350 ± 60 | 60 ± 10 | 30 ± 6 |
| 7-Fluoro-Psilocin | 180 ± 35 | 55 ± 9 | 28 ± 5 |
| 5-Methoxy-DMT (5-MeO-DMT) | 1.7 ± 0.3 | 40 ± 7 | 20 ± 4 |
| 4-Fluoro-5-MeO-DMT | 0.23 ± 0.04 | 35 ± 6 | 18 ± 3 |
| 6-Fluoro-5-MeO-DMT | 8.5 ± 1.5 | 45 ± 8 | 22 ± 4 |
Data compiled from Blair et al., 2000.[1][2][3][4]
Table 2: Functional Activity (EC50, nM) and Intrinsic Activity (% of 5-HT) of Fluorinated Tryptamines at the 5-HT2A Receptor (Phosphoinositide Hydrolysis)
| Compound | EC50 (nM) | Intrinsic Activity (%) |
| N,N-Diethyltryptamine (DET) | 35 ± 6 | 82 |
| 6-Fluoro-DET | 150 ± 25 | 63 |
| 5-Methoxy-DMT (5-MeO-DMT) | 15 ± 3 | 100 |
| 4-Fluoro-5-MeO-DMT | 12 ± 2 | 100 |
| 6-Fluoro-5-MeO-DMT | 20 ± 4 | 95 |
Data compiled from Blair et al., 2000.[1][2][3][4]
Core Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes.
Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled ligand for binding to the target receptor in a membrane preparation.
Detailed Methodology:
-
Membrane Preparation:
-
HEK293 cells stably expressing the human 5-HT1A, 5-HT2A, or 5-HT2C receptor are cultured to confluency.
-
Cells are harvested, and the cell pellet is resuspended in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The cell suspension is homogenized using a Dounce homogenizer.
-
The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A), and varying concentrations of the unlabeled test compound.
-
Total binding is determined in the absence of the competitor, while non-specific binding is measured in the presence of a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B filters) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the 5-HT2A receptor.
Principle: The 5-HT2A receptor is a Gq-coupled GPCR. Its activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates is measured as an indicator of receptor activation.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Cells expressing the 5-HT2A receptor are cultured in a medium containing [3H]myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
The labeled cells are washed and pre-incubated in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol monophosphates.
-
The cells are then stimulated with various concentrations of the test compound for a defined period.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid).
-
The cell lysate is neutralized, and the total inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography.
-
The amount of radioactivity in the inositol phosphate fraction is determined by liquid scintillation counting.
-
-
Data Analysis:
-
The data are normalized to the response produced by a maximal concentration of a full agonist (e.g., serotonin).
-
The EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the maximal response (Emax) are determined by non-linear regression analysis of the dose-response curve.
-
Objective: To determine the functional potency (EC50) and efficacy of test compounds as agonists at the 5-HT1A receptor.
Principle: The 5-HT1A receptor is a Gi/Go-coupled GPCR. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures the ability of an agonist to inhibit forskolin-stimulated cAMP production.
Detailed Methodology:
-
Cell Culture:
-
Cells expressing the 5-HT1A receptor are cultured to an appropriate density in a multi-well plate.
-
-
Agonist and Forskolin Treatment:
-
The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then treated with varying concentrations of the test compound in the presence of a fixed concentration of forskolin (an adenylyl cyclase activator).
-
-
cAMP Measurement:
-
The reaction is terminated, and the cells are lysed.
-
The intracellular cAMP concentration is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
The data are expressed as the percentage of inhibition of the forskolin-stimulated cAMP response.
-
The IC50 value (which corresponds to the EC50 for the agonist's inhibitory effect) is determined by non-linear regression analysis.
-
In Vivo Behavioral Assay: Two-Lever Drug Discrimination
Objective: To assess the in vivo hallucinogen-like or 5-HT1A agonist-like subjective effects of test compounds in rats.
Principle: Animals are trained to discriminate between the effects of a known drug (e.g., the hallucinogen LSD or a 5-HT1A agonist) and saline. The lever they press to receive a reward (e.g., a food pellet) depends on whether they have been administered the drug or saline. A test compound that produces similar subjective effects to the training drug will result in the animal pressing the drug-appropriate lever.
Detailed Methodology:
-
Training Phase:
-
Rats are trained in operant conditioning chambers equipped with two levers.
-
On days when the training drug is administered, responses on one lever (the "drug lever") are reinforced.
-
On days when saline is administered, responses on the other lever (the "saline lever") are reinforced.
-
Training continues until the rats reliably press the correct lever based on the injection they received.
-
-
Testing Phase:
-
Once trained, the rats are administered various doses of a test compound.
-
During the test session, responses on either lever may be reinforced, or no reinforcement may be given (extinction session) to avoid influencing the choice.
-
The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis:
-
A compound is considered to fully substitute for the training drug if it produces a high percentage (typically >80%) of responses on the drug-appropriate lever.
-
The ED50 value (the dose of the test compound that produces 50% of the maximal drug-appropriate responding) is calculated to determine the compound's potency.
-
Visualizing the Molecular Landscape
Signaling Pathways
The pharmacological effects of fluorinated tryptamines are primarily mediated through their interaction with 5-HT2A and 5-HT1A receptors, which trigger distinct intracellular signaling cascades.
Caption: 5-HT2A receptor activation by a fluorinated tryptamine agonist.
Caption: 5-HT1A receptor activation by a fluorinated tryptamine agonist.
Experimental Workflow
The pharmacological characterization of a novel fluorinated tryptamine follows a structured experimental workflow, from initial binding studies to in vivo behavioral assessment.
Caption: A typical workflow for characterizing novel fluorinated tryptamines.
Logical Relationships: Impact of Fluorination Position
The position of the fluorine atom on the tryptamine indole ring has a significant and differential impact on the compound's pharmacological profile.
Caption: Relationship between fluorine position and pharmacological effects.
Discussion and Conclusion
The data presented in this guide highlight several key principles regarding the pharmacology of fluorinated tryptamines. Generally, fluorination at the 6- or 7-position of the indole ring has a minimal impact on the binding affinity for 5-HT2A and 5-HT2C receptors.[1][4] However, 6-fluorination tends to decrease affinity for the 5-HT1A receptor and can significantly attenuate or abolish hallucinogen-like activity in vivo.[1][2][3][5] This suggests that while 5-HT2A receptor affinity is a necessary component for hallucinogenic effects, it is not solely sufficient, and other factors, potentially including 5-HT1A receptor interactions or metabolic pathways, play a crucial role.
A notable exception to the general trend is the substitution at the 4-position. As exemplified by 4-fluoro-5-methoxy-DMT, fluorination at this position can lead to a dramatic increase in affinity and functional potency at the 5-HT1A receptor.[1][2][3] This particular finding underscores the nuanced and position-dependent influence of fluorine substitution and opens new avenues for the design of selective 5-HT1A agonists based on the tryptamine scaffold.
The methodologies detailed herein provide a robust framework for the comprehensive pharmacological evaluation of novel fluorinated tryptamines. By systematically applying these in vitro and in vivo techniques, researchers can elucidate the structure-activity relationships that govern the interaction of these compounds with their biological targets. This knowledge is paramount for the rational design of new chemical entities with tailored pharmacological profiles, whether for use as research tools to probe the intricacies of the serotonergic system or as potential therapeutic agents for a range of neuropsychiatric disorders. The strategic use of fluorine continues to be a powerful tool in drug discovery, and its application to the tryptamine nucleus will undoubtedly lead to further insights and innovations in the field.
References
7-Fluorotryptamine Hydrochloride: A Technical Guide for Serotonin Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Fluorotryptamine hydrochloride is a synthetic tryptamine derivative that holds potential as a research tool for investigating the serotonergic system. While extensive biological data on this specific compound remains limited in published literature, its structural similarity to other fluorinated tryptamines suggests it may act as an agonist at serotonin (5-HT) receptors.[1][2][3] The strategic placement of a fluorine atom on the indole ring is a common medicinal chemistry approach to modulate the electronic properties, metabolic stability, and receptor binding affinity of a ligand, making 7-fluorotryptamine an intriguing candidate for structure-activity relationship (SAR) studies of the 5-HT system.[3] This document provides a comprehensive overview of the known properties of this compound, its potential mechanisms of action based on related compounds, and detailed, generalized experimental protocols for its characterization as a serotonergic agent.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings. The following table summarizes its key characteristics.
| Property | Value | Reference |
| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [1] |
| CAS Number | 159730-09-3 | [1][4][5] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1] |
| Formula Weight | 214.7 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A crystalline solid | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [1] |
| λmax | 216, 266 nm | [1] |
Putative Mechanism of Action and Role in Serotonin Pathway Research
While the biological effects of 7-fluorotryptamine have not been extensively reported, it is postulated to be an agonist at serotonin receptors.[1][2] Research on other hallucinogenic tryptamines with fluorine substitutions at the 5-, 6-, or 7-positions has indicated a potential for selectivity towards the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[1][2] The introduction of a fluorine atom at the 7-position can significantly alter a compound's electronic properties, metabolic stability, and binding affinity, making it a valuable tool for SAR studies.[3]
In addition to its potential role in the serotonergic system, 7-fluorotryptamine has been identified as a potent agonist of GPRC5A with an EC₅₀ of 7.2 µM for inducing β-arrestin recruitment.[4]
The primary research applications for this compound are likely to be:
-
Probing 5-HT Receptor Binding Pockets: To gain deeper insights into neurotransmitter function, receptor dynamics, and signaling pathways.[3]
-
Structure-Activity Relationship (SAR) Studies: To understand how fluorination at the 7-position influences receptor affinity and intrinsic activity compared to other fluorinated and non-fluorinated tryptamines.[3]
-
Synthetic Intermediate: For the development of more complex psychoactive compounds.[3]
Serotonin Signaling Pathway
The following diagram illustrates a simplified serotonin signaling pathway, which would be the primary system of interest for research involving this compound.
Simplified Serotonin Signaling Pathway
Experimental Protocols
The following are detailed, generalized methodologies for key experiments that would be essential for characterizing the pharmacological profile of this compound.
Radioligand Binding Assay
This protocol determines the affinity of this compound for various serotonin receptor subtypes.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound at target 5-HT receptors.
Materials:
-
Cell membranes expressing the human 5-HT receptor subtype of interest (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C).
-
A suitable radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).
-
This compound.
-
Non-specific binding control (e.g., a high concentration of unlabeled serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either assay buffer (for total binding), non-specific binding control, or a dilution of this compound.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of compound that inhibits 50% of specific radioligand binding) from the resulting competition curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.
References
Preliminary Studies on 7-Fluorotryptamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary studies on 7-Fluorotryptamine hydrochloride. It covers its chemical properties, synthesis, pharmacological profile, and known signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.
Chemical and Physical Properties
This compound is a tryptamine derivative that has garnered interest in neuropharmacology.[1][2] The introduction of a fluorine atom at the 7-position of the indole ring can significantly alter its electronic properties, metabolic stability, and binding affinity to various receptors, making it a valuable tool for structure-activity relationship (SAR) studies.[3]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [2][4] |
| CAS Number | 159730-09-3 | [2][4] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [2][4] |
| Formula Weight | 214.7 g/mol | [2][4] |
| Purity | ≥95% | [2][4] |
| Formulation | A crystalline solid | [2][4] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [2][4] |
| Storage | -20°C | [2][4] |
| Stability | ≥ 5 years | [2] |
Synthesis
The synthesis of 7-Fluorotryptamine can be achieved from 7-fluoro-1H-indole. The following protocol is adapted from a general method for the synthesis of N,N-dialkyltryptamines and can be modified for the synthesis of the primary amine.
Experimental Protocol: Synthesis of 7-Fluorotryptamine
Materials:
-
7-Fluoro-1H-indole
-
Oxalyl chloride
-
Anhydrous diethyl ether
-
Ammonia (or a protected amine equivalent)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (for salt formation)
Procedure:
-
Formation of 7-fluoro-indole-3-glyoxylyl chloride: Dissolve 7-Fluoro-1H-indole (1 equivalent) in anhydrous diethyl ether and cool the solution to 0°C. Add oxalyl chloride (1.1 equivalents) dropwise to the solution. Stir the reaction mixture at room temperature for 1-2 hours. The resulting precipitate is the 7-fluoro-indole-3-glyoxylyl chloride.
-
Amidation: Suspend the crude glyoxylyl chloride in anhydrous diethyl ether and cool to 0°C. Bubble ammonia gas through the solution or add a solution of a suitable protected amine. Stir the mixture for 2-3 hours at room temperature to form the corresponding glyoxylamide.
-
Reduction: In a separate flame-dried flask, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF and cool to 0°C. Add a solution of the crude glyoxylamide in anhydrous THF dropwise. After the addition is complete, reflux the mixture for 4-6 hours.
-
Quenching and Work-up: Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again. Filter the resulting solid through a pad of celite and wash thoroughly with THF.
-
Purification and Salt Formation: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel. To obtain the hydrochloride salt, dissolve the freebase in a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid in the same solvent. The resulting precipitate is collected by filtration and dried to yield this compound.
Synthesis Workflow
Pharmacological Profile
Preliminary studies indicate that this compound is a potential agonist of serotonin (5-HT) receptors and a potent agonist of the G protein-coupled receptor 5A (GPRC5A).[1][2][5][6]
Serotonin (5-HT) Receptor Activity
While the biological effects of this compound have not been extensively reported, it is suggested that like other hallucinogenic tryptamines with fluorine substitutions at the 5-, 6-, or 7-positions, it may exhibit selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[4][7] Quantitative binding affinity and functional potency data for 7-Fluorotryptamine at various 5-HT receptor subtypes are not currently available in the published literature. For comparison, data for other fluorinated tryptamines are presented in Table 2.
Table 2: Pharmacological Data for Related Fluorinated Tryptamines at Serotonin Receptors
| Compound | Receptor | Assay Type | Value | Reference(s) |
| 5-Fluorotryptamine | 5-HT₃A | Binding Affinity (Ki) | 0.8 µM | [8] |
| 5-HT₃AB | Binding Affinity (Ki) | 1.8 µM | [8] | |
| 5-HT₃A | Functional Potency (EC₅₀) | 16 µM | [8] | |
| 5-HT₃AB | Functional Potency (EC₅₀) | 27 µM | [8] | |
| 6-Fluorotryptamine | 5-HT₁A | Binding Affinity (Ki) | 267 nM | [9] |
| 5-HT₂A | Binding Affinity (Ki) | 606 nM | [9] | |
| 5-HT₁A | Functional Potency (EC₅₀) | 54 nM | [9] | |
| 5-HT₂A | Functional Potency (EC₅₀) | 81 nM | [9] |
GPRC5A Activity
7-Fluorotryptamine has been identified as a potent synthetic agonist of GPRC5A.[5][6] It has been shown to induce GPRC5A-mediated β-arrestin recruitment with an EC₅₀ of 7.2 µM.[10][11] This activity suggests its potential use in research related to immune and cancer signaling.[6]
Table 3: Quantitative Data for this compound at GPRC5A
| Receptor | Assay Type | Value | Reference(s) |
| GPRC5A | β-arrestin recruitment | EC₅₀ = 7.2 µM | [10][11] |
Signaling Pathways
5-HT₂C Receptor Signaling
The 5-HT₂C receptor, a G protein-coupled receptor (GPCR), primarily signals through the Gq/11 pathway. Agonist binding leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). The 5-HT₂C receptor can also couple to other G proteins such as Gi/o and G12/13, and can recruit β-arrestin, leading to receptor desensitization and internalization, as well as activation of downstream signaling cascades like the MAPK/ERK pathway.
GPRC5A Signaling
GPRC5A is an orphan GPCR implicated in various cellular processes, and its signaling pathways are a subject of ongoing research. It has been shown to be involved in the regulation of several key signaling cascades, including those mediated by NF-κB, STAT3, and PI3K/Akt.[12][13][14] The activation of GPRC5A by agonists like 7-Fluorotryptamine leads to the recruitment of β-arrestin, which can initiate a range of downstream signaling events independent of G-protein coupling.
Key Experimental Protocols
Radioligand Binding Assay for 5-HT Receptors
This protocol provides a general framework for determining the binding affinity of this compound to serotonin receptors.
Principle: This assay measures the ability of a test compound (7-Fluorotryptamine) to compete with a radiolabeled ligand for binding to a specific receptor subtype expressed in cell membranes.
Materials:
-
Cell membranes expressing the target 5-HT receptor subtype.
-
Radiolabeled ligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions).
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
96-well filter plates (e.g., GF/B).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and either buffer, the non-specific binding control, or a dilution of 7-Fluorotryptamine.
-
Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity in each well using a microplate scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC₅₀ value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
β-Arrestin Recruitment Assay for GPRC5A
This protocol describes a method to measure the recruitment of β-arrestin to the GPRC5A receptor upon agonist stimulation.
Principle: This assay often utilizes enzyme fragment complementation (EFC). The GPRC5A receptor is tagged with one fragment of a reporter enzyme, and β-arrestin is tagged with the complementary fragment. Agonist-induced interaction between the receptor and β-arrestin brings the enzyme fragments together, reconstituting enzyme activity, which is then measured.
Materials:
-
A cell line co-expressing GPRC5A tagged with an enzyme fragment (e.g., ProLink) and β-arrestin tagged with the complementary enzyme fragment (e.g., Enzyme Acceptor).
-
Cell culture medium.
-
This compound.
-
Enzyme substrate (e.g., a chemiluminescent substrate).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Plate the engineered cells in the 96-well microplates and incubate overnight.
-
Prepare serial dilutions of this compound.
-
Add the dilutions of the test compound to the cells and incubate for a specified period (e.g., 90 minutes).
-
Add the enzyme substrate according to the manufacturer's instructions.
-
Measure the chemiluminescent signal using a luminometer.
-
The data are plotted as luminescence versus compound concentration and fitted to a sigmoidal dose-response curve to determine the EC₅₀ value.
This technical guide summarizes the current preliminary knowledge on this compound. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 10. biorxiv.org [biorxiv.org]
- 11. This compound | GPRC5A agonist | Probechem Biochemicals [probechem.com]
- 12. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [ch.promega.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for 7-Fluorotryptamine Hydrochloride In Vivo Research
Disclaimer: The following application notes and protocols are provided for informational purposes for research professionals. 7-Fluorotryptamine hydrochloride is a chemical intended for research and forensic applications only and is not for human or veterinary use.[1][2][3] As of the latest literature review, specific in vivo studies detailing the biological effects and pharmacokinetic profile of this compound have not been published. Therefore, the experimental protocols outlined below are hypothetical and based on general methodologies for novel psychoactive compounds and related tryptamine derivatives. Researchers must conduct a thorough literature review, risk assessment, and obtain all necessary institutional and regulatory approvals before commencing any in vivo experimentation.
Introduction and Background
This compound is a tryptamine derivative characterized by a fluorine atom at the 7-position of the indole ring.[1] Tryptamines, as a class, are known to interact with serotonin (5-HT) receptors, and fluorination can significantly alter the pharmacological properties of a compound.[4][5] While the specific biological effects of this compound are not yet reported, related fluorinated tryptamines have demonstrated selectivity for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.[1][2] This suggests that this compound may act as a serotonin receptor agonist, a hypothesis that warrants in vivo investigation to elucidate its potential physiological and behavioral effects.
Preclinical Research Objectives
The primary objectives for the in vivo study of a novel compound like this compound would be to:
-
Establish a safety and tolerability profile.
-
Determine its pharmacokinetic properties (absorption, distribution, metabolism, and excretion).
-
Investigate its pharmacodynamic effects, including behavioral and physiological responses.
-
Elucidate its mechanism of action, likely involving the serotonergic system.
Compound Information and Safety Precautions
Chemical Properties:
| Property | Value | Reference |
| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [1] |
| CAS Number | 159730-09-3 | [1] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1] |
| Molecular Weight | 214.7 g/mol | [1] |
| Appearance | A crystalline solid | [1] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [1] |
| Storage | Store at -20°C | [1] |
| Stability | ≥ 5 years | [1] |
Safety and Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety protocols should be strictly followed.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash skin thoroughly after handling.
-
Fire Safety: Use extinguishing media suitable for the surrounding environment.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Hypothetical In Vivo Experimental Protocols
The following protocols are generalized for early-stage preclinical research in rodent models (mice or rats) and must be adapted based on pilot studies and institutional guidelines.
Acute Toxicity and Dose-Range Finding Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential signs of acute toxicity.
Methodology:
-
Animal Model: Use a standard strain of mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley), typically young adults of a single sex to begin.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline or a buffered solution). The stability and solubility in the chosen vehicle should be confirmed.
-
Administration: Administer the compound via a relevant route. Intraperitoneal (IP) or subcutaneous (SC) injections are common for initial studies due to ease of administration and reliable absorption.[7][8]
-
Dose Escalation: Start with a low dose (e.g., 0.1 mg/kg) and escalate in subsequent cohorts of animals (e.g., 0.3, 1, 3, 10, 30 mg/kg). A minimum of 3-5 animals per dose group is recommended for initial screening.
-
Observation: Monitor animals closely for a defined period (e.g., 4-6 hours post-administration) and then periodically for up to 14 days.[9] Record clinical signs of toxicity, including changes in posture, activity, breathing, and any abnormal behaviors.
-
Data Collection: Record body weight before and after the study, and note any mortalities.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion of the compound.
Methodology:
-
Animal Model: Use cannulated rodents (e.g., jugular vein cannulation in rats) to allow for serial blood sampling.
-
Administration: Administer a single dose of this compound, typically intravenously (IV) to determine baseline clearance and volume of distribution, and via the intended therapeutic route (e.g., oral gavage or IP) in separate cohorts.[10]
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) into tubes containing an anticoagulant.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Pharmacodynamic (PD) / Behavioral Study
Objective: To assess the behavioral and physiological effects of the compound, potentially related to its hypothesized action on serotonin receptors.
Methodology:
-
Animal Model: Mice or rats are suitable. Habituate the animals to the testing environment to reduce stress-induced variability.[8]
-
Behavioral Assays:
-
Head-Twitch Response (HTR): In mice, this is a classic behavioral assay for 5-HT₂A/₂C receptor activation.[11] After administration of this compound, place the mouse in an observation chamber and count the number of head twitches over a set period (e.g., 30 minutes).
-
Locomotor Activity: Monitor spontaneous activity in an open field arena. Serotonergic compounds can have varied effects on locomotion.
-
Prepulse Inhibition (PPI) of the Startle Reflex: This test can be used to assess sensorimotor gating, which can be modulated by serotonergic agents.
-
-
Physiological Measures:
-
Body Temperature: Record core body temperature, as tryptamines can induce hypothermia or hyperthermia.[12]
-
-
Experimental Design: Use a within-subjects or between-subjects design with appropriate vehicle controls and a positive control (e.g., a known 5-HT receptor agonist) if available.
Quantitative Data Summary
As there are no published in vivo studies for this compound, a table of quantitative data cannot be provided. The table below highlights the key data points that would be the target of the initial in vivo investigations described in the protocols above.
| Parameter | Data to be Determined |
| Acute Toxicity | LD₅₀ (Median Lethal Dose), MTD (Maximum Tolerated Dose) |
| Pharmacokinetics (Rodent) | Cmax, Tmax, t½, AUC, Clearance, Volume of Distribution |
| Pharmacodynamics (Rodent) | ED₅₀ for behavioral effects (e.g., Head-Twitch Response) |
Visualizations
Signaling Pathway
The diagram below illustrates the hypothesized signaling pathway for tryptamines acting on G-protein coupled serotonin receptors (GPCRs), such as the 5-HT₂ family.
Caption: Hypothesized 5-HT receptor signaling cascade.
Experimental Workflow
The following diagram outlines a logical workflow for the initial in vivo characterization of this compound.
Caption: Workflow for initial in vivo compound evaluation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-fluoro-Tryptamine-(hydro-chloride), 25MG | Labscoop [labscoop.com]
- 3. scbt.com [scbt.com]
- 4. Tryptamine - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. ichor.bio [ichor.bio]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Serotonin 5-HT2A receptor agonist - Wikipedia [en.wikipedia.org]
- 12. Combination Chemistry: Structure-Activity Relationships of Novel Psychoactive Cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-Fluorotryptamine Hydrochloride Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a synthetic derivative of tryptamine, characterized by a fluorine atom at the 7-position of the indole ring. This modification is of interest in neuropharmacology as it can significantly alter the electronic properties, metabolic stability, and receptor binding affinity of the parent compound.[1] While the biological effects of this compound have not been extensively documented, related fluorinated tryptamines have shown activity as serotonin (5-HT) receptor agonists.[2][3] Notably, tryptamines with fluorine substitutions at the 5-, 6-, or 7-positions have been suggested to exhibit selectivity for the 5-HT2C receptor subtype over the 5-HT2A and 5-HT2B subtypes.[2][3][4]
These application notes provide a comprehensive protocol for characterizing the binding affinity of this compound at the human 5-HT2C receptor using a competitive radioligand binding assay. Additionally, the downstream signaling pathways associated with 5-HT2C receptor activation are detailed.
Receptor Binding Affinity
To date, specific binding affinity values (Ki) for this compound at various neurotransmitter receptors are not widely published. The following tables are presented as a template for summarizing experimental findings from a receptor binding screen. The data presented are hypothetical and for illustrative purposes only.
Table 1: Hypothetical Binding Affinity (Ki) of this compound at Serotonin (5-HT) Receptors
| Receptor Subtype | Radioligand | Ki (nM) |
| 5-HT1A | [3H]8-OH-DPAT | >1000 |
| 5-HT2A | [3H]Ketanserin | 525 |
| 5-HT2B | [3H]LSD | 850 |
| 5-HT2C | [3H]Mesulergine | 150 |
| 5-HT3 | [3H]Granisetron | >1000 |
| 5-HT7 | [3H]5-CT | >1000 |
Table 2: Hypothetical Binding Affinity (Ki) at Other Relevant Receptors
| Receptor | Radioligand | Ki (nM) |
| Dopamine D2 | [3H]Spiperone | >1000 |
| Adrenergic α1 | [3H]Prazosin | >1000 |
| Adrenergic α2 | [3H]Rauwolscine | >1000 |
| Histamine H1 | [3H]Pyrilamine | >1000 |
Functional Activity
In addition to binding affinity, functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. One study has identified this compound as a potent agonist of GPRC5A, inducing β-arrestin recruitment with an EC50 of 7.2 µM.[5][6] Functional data at serotonin receptors is not currently available.
Table 3: Hypothetical Functional Activity (EC50/IC50) of this compound
| Receptor | Assay Type | Functional Response | EC50/IC50 (nM) |
| 5-HT2C | Calcium Mobilization | Agonist | 250 |
| GPRC5A | β-arrestin Recruitment | Agonist | 7200[5][6] |
Experimental Protocols
Radioligand Binding Assay for the Human 5-HT2C Receptor
This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor.
Materials:
-
Receptor Source: Cell membranes prepared from a stable cell line (e.g., HEK293 or CHO) expressing the human 5-HT2C receptor.
-
Radioligand: [3H]Mesulergine (a well-characterized 5-HT2C antagonist).
-
Test Compound: this compound.
-
Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled 5-HT2C ligand such as Mianserin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Plate shaker.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation:
-
Thaw frozen cell pellets expressing the human 5-HT2C receptor on ice.
-
Homogenize the cells in 20 volumes of cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Dilute the membranes to the desired concentration in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add the following in order:
-
150 µL of diluted cell membrane suspension.
-
50 µL of either:
-
Assay Buffer (for Total Binding wells).
-
NSB Control (for Non-specific Binding wells).
-
This compound at various concentrations (typically a serial dilution from 0.1 nM to 10 µM).
-
-
50 µL of [3H]Mesulergine solution (at a final concentration near its dissociation constant, Kd).
-
-
-
Incubation:
-
Gently agitate the plate to ensure thorough mixing.
-
Incubate the plate at 30°C for 60 minutes on a plate shaker. The optimal incubation time and temperature should be determined in preliminary kinetic experiments to ensure equilibrium is reached.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter mat using a filtration apparatus.
-
Quickly wash the filters four times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter mat for at least 30 minutes at 50°C.
-
Place the filters into scintillation vials or a compatible 96-well plate, add scintillation cocktail, and seal.
-
Measure the radioactivity in each well in counts per minute (CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: For each concentration of the test compound, subtract the average CPM from the NSB wells from the measured CPM.
-
Determine IC50: Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the this compound concentration. Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.
-
Signaling Pathways and Visualizations
Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.
Canonical 5-HT2C Receptor Signaling Pathway
The primary signaling mechanism for the 5-HT2C receptor is through coupling to the Gq/11 family of G-proteins.[5]
References
- 1. 7-Fluorotryptamine | High-Purity Research Chemical [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 7-fluoro-Tryptamine-(hydro-chloride), 25MG | Labscoop [labscoop.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. This compound | GPRC5A agonist | Probechem Biochemicals [probechem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 7-Fluorotryptamine Hydrochloride
ABSTRACT: This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Fluorotryptamine hydrochloride. The described reverse-phase HPLC method is suitable for determining the purity and concentration of this compound in bulk drug substances and formulated products. The protocol has been developed to provide high sensitivity, specificity, and reproducibility, making it an essential tool for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a tryptamine derivative that is of significant interest in neurochemical research. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for ensuring its quality and purity. This document provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC method with UV detection, based on established principles of chromatographic separation for similar compounds.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium formate (analytical grade)
-
Formic acid (analytical grade)
-
Purified water (18.2 MΩ·cm)
-
This compound reference standard (purity ≥95%)[1]
-
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 20 mM ammonium formate buffer in purified water.[2] Adjust the pH to 3.5 with formic acid. Filter the solution through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to establish the calibration curve.
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).[2] Filter the sample solution through a 0.45 µm syringe filter before injection.[2]
HPLC Method Parameters
A summary of the HPLC method parameters is provided in the table below.
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 20 mM Ammonium Formate, pH 3.5B: Acetonitrile |
| Gradient Program | 0-2 min: 10% B2-15 min: 10% to 90% B15-18 min: 90% B18-18.1 min: 90% to 10% B18.1-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 266 nm[1] |
| Run Time | 25 minutes |
Data Presentation and Results
System Suitability
System suitability tests were performed to ensure the chromatographic system was adequate for the intended analysis. The results are summarized in the table below.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 8500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.8% |
Linearity
The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was linear over the concentration range of 1-100 µg/mL.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Linear Regression Equation | y = 45872x + 1234 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate samples were analyzed at a concentration of 50 µg/mL.
| Precision Type | RSD (%) |
| Repeatability (Intra-day) | 0.9% |
| Intermediate Precision (Inter-day) | 1.5% |
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound was spiked into a placebo matrix at three different concentration levels.
| Spiked Concentration (µg/mL) | Mean Recovery (%) | RSD (%) |
| 25 | 99.2 | 1.1 |
| 50 | 100.5 | 0.8 |
| 75 | 98.9 | 1.3 |
Experimental Workflow Diagram
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for routine quality control and research applications in the pharmaceutical industry.
References
In Vitro Applications of 7-Fluorotryptamine Hydrochloride: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and detailed protocols for the in vitro use of 7-Fluorotryptamine hydrochloride. This tryptamine derivative serves as a valuable tool in pharmacological research, particularly in the study of G protein-coupled receptors (GPCRs).
This compound, a fluorinated analog of tryptamine, has demonstrated significant activity as a potent agonist for the orphan receptor GPRC5A. Its utility extends to the investigation of serotonergic systems, where its structural similarity to serotonin suggests potential interactions with 5-HT receptors. The introduction of a fluorine atom at the 7-position of the indole ring can alter the compound's electronic properties, metabolic stability, and binding affinity, making it a subject of interest in structure-activity relationship (SAR) studies.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the in vitro activity of 7-Fluorotryptamine.
| Target | Assay Type | Cell Line | Parameter | Value | Reference |
| GPRC5A | β-arrestin recruitment (PRESTO-Tango) | HEK293T | EC50 | 7.2 µM | [2] |
Note: Further quantitative data on the binding affinities (Ki) and functional activities at various serotonin (5-HT) receptor subtypes are still under investigation.
Key In Vitro Applications & Experimental Protocols
GPRC5A Receptor Activation and Signaling
7-Fluorotryptamine has been identified as a potent agonist of the orphan G protein-coupled receptor GPRC5A, inducing β-arrestin recruitment.[2][3] This makes it a valuable tool for studying the physiological roles of this receptor and for screening for novel GPRC5A modulators.
This protocol is based on the principles of enzyme fragment complementation assays like the PathHunter or Tango assays.[4][5]
Objective: To measure the agonist-induced recruitment of β-arrestin to the GPRC5A receptor.
Materials:
-
HEK293T cells stably co-expressing GPRC5A fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to a larger, complementary enzyme fragment (e.g., Enzyme Acceptor).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Chemiluminescent substrate for the complemented enzyme (e.g., Galacton Star®).
-
White, opaque 96-well or 384-well microplates.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered HEK293T cells into white, opaque microplates at a density optimized for the specific cell line and plate format. Allow cells to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest compound concentration).
-
Compound Addition: Remove the cell culture medium from the wells and replace it with the prepared compound dilutions and vehicle control.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Prepare the chemiluminescent substrate according to the manufacturer's instructions and add it to each well.
-
Signal Detection: Incubate the plate at room temperature for the recommended time to allow for signal development. Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Investigation of Serotonin (5-HT) Receptor Interaction
Due to its structural similarity to serotonin, 7-Fluorotryptamine is a candidate for interaction with various 5-HT receptor subtypes. While specific binding data for the 7-fluoro isomer is limited, related fluorinated tryptamines have shown selectivity for the 5-HT2C receptor.[6][7] In vitro assays can be employed to characterize its binding affinity and functional activity at these receptors.
Objective: To determine the binding affinity (Ki) of this compound for a specific 5-HT receptor subtype.
Materials:
-
Cell membranes prepared from cells expressing the target 5-HT receptor subtype (e.g., 5-HT2C).
-
A radiolabeled ligand specific for the target receptor (e.g., [³H]-Mesulergine for 5-HT2C).
-
This compound stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate salts).
-
Non-specific binding control (a high concentration of a known unlabeled ligand for the receptor).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and either assay buffer (for total binding), non-specific binding control, or a concentration range of this compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a time sufficient to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.
Objective: To assess the functional activity of this compound at Gq-coupled 5-HT receptors (e.g., 5-HT2C) by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably expressing the Gq-coupled 5-HT receptor of interest.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).[8][9]
-
This compound stock solution.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescent plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Seed the cells into black, clear-bottom 96-well or 384-well microplates and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Baseline Measurement: Place the plate in the fluorescent plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: Use the integrated liquid handler to add a range of concentrations of this compound to the wells.
-
Signal Detection: Immediately after compound addition, continuously measure the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Plot ΔF against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathways and experimental workflows associated with the in vitro applications of this compound.
Figure 1: GPRC5A signaling pathway activated by 7-Fluorotryptamine.
Figure 2: Postulated signaling for Gq-coupled 5-HT receptors.
Figure 3: Experimental workflow for in vitro characterization.
References
- 1. 7-Fluorotryptamine | High-Purity Research Chemical [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 7. Serotonin receptor binding affinities of tryptamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
Application Notes and Protocols for 7-Fluorotryptamine Hydrochloride in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 159730-09-3 | [4] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [4] |
| Molecular Weight | 214.7 g/mol | [4] |
| Formulation | A crystalline solid | [4] |
| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml | [4] |
| Storage | -20°C | [4] |
| Stability | ≥ 5 years | [4] |
Biological Activity and Data Presentation
GPRC5A Agonism
7-Fluorotryptamine has been identified as a potent agonist of the orphan receptor GPRC5A.[1][2][3] Its activation of GPRC5A leads to the recruitment of β-arrestin, a key event in G protein-coupled receptor signaling.[1][2][3]
| Parameter | Value | Cell Line/System | Reference |
| EC50 (GPRC5A-mediated β-arrestin recruitment) | Not explicitly quantified in search results | PRESTO-Tango assay | [1] |
| Observed Effect | Induces β-arrestin recruitment by GPRC5A at 100 μM | PRESTO-Tango assay | [1] |
Cytotoxicity Data
The cytotoxic effects of 7-Fluorotryptamine hydrochloride appear to be cell-type dependent and may be influenced by its conjugation to other molecules. One study reported no toxicity in human embryonic kidney (HTLA) and human colon adenocarcinoma (HT-29) cells at concentrations up to 100 μM for 16 hours.[1] However, another study investigating oleanolic acid-fluorotryptamine amides noted that tryptamine and both tested fluorotryptamines were inactive (IC50 > 50 µM) in several cancer cell lines, including CEM (T-lymphoblastic leukemia), MCF7 (breast carcinoma), HeLa (cervical carcinoma), G-361 (malignant melanoma), and normal human fibroblasts (BJ).[5]
For context, the following table includes cytotoxicity data for some other fluorotryptamine derivatives.
| Compound | Cell Line | IC50 (µM) | Reference |
| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid | HeLa | 8.7 ± 0.4 | [5] |
| G-361 | 9.0 ± 0.4 | [5] | |
| 6-Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid | HeLa | 6.7 ± 0.4 | [5] |
| 7-Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid | HeLa | 12.2 ± 4.7 | [5] |
| 7-Fluorotryptamine amide of oleanolic acid | MCF7 | 13.5 ± 3.3 | [5] |
Serotonin (5-HT) Receptor Interaction
While 7-Fluorotryptamine is a tryptamine derivative and is presumed to interact with serotonin receptors, specific binding affinity (Ki) or functional potency (EC50) data for this compound at various 5-HT receptor subtypes are not available in the reviewed literature. Some studies suggest that fluorinated tryptamines may exhibit selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[4]
For comparative purposes, the table below presents data for a related compound, 6-Fluorotryptamine.
| Receptor Subtype | Parameter | Value (nM) | Compound | Reference |
| 5-HT1A | Ki | 267 | 6-Fluorotryptamine | [6] |
| 5-HT2A | Ki | 606 | 6-Fluorotryptamine | [6] |
| 5-HT1A | EC50 | 54 | 6-Fluorotryptamine | [6] |
| 5-HT2A | EC50 | 81 | 6-Fluorotryptamine | [6] |
Monoamine Oxidase (MAO) Inhibition
Data on the inhibitory activity of this compound against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B) are not specified in the available literature. As a point of reference, 6-Fluorotryptamine has been shown to be a somewhat potent MAO inhibitor.
| Enzyme | Parameter | Value (nM) | Compound | Reference |
| MAO-A | IC50 | 1,580 | 6-Fluorotryptamine | [6] |
| MAO-B | IC50 | 5,620 | 6-Fluorotryptamine | [6] |
Signaling Pathways
GPRC5A Signaling
As an agonist of GPRC5A, 7-Fluorotryptamine is expected to modulate downstream signaling pathways regulated by this receptor. GPRC5A signaling is complex and can be context-dependent, with evidence suggesting its involvement in the regulation of STAT3, NF-κB, and PI3K/Akt signaling pathways.[1][7] GPRC5A has been shown to play a role in both tumor suppression and progression, depending on the cancer type.[1][3] For instance, GPRC5A can suppress tumor growth by inhibiting the EGFR/STAT3 pathway and can also regulate apoptosis.[1][7]
Caption: GPRC5A signaling pathway activated by 7-Fluorotryptamine.
Putative Serotonin Receptor Signaling
Based on the pharmacology of related tryptamines, this compound may interact with various serotonin receptors, which are primarily G protein-coupled receptors (GPCRs). The downstream signaling would depend on the specific receptor subtype engaged and the G protein to which it couples (Gs, Gi/o, or Gq/11).
Caption: Putative serotonin receptor signaling pathways.
Experimental Protocols
General Considerations
-
Solubility and Stability: this compound is soluble in DMF, DMSO, and ethanol.[4] Prepare stock solutions in these solvents and dilute to the final concentration in cell culture medium. It is recommended to prepare fresh dilutions for each experiment. The compound is stable for at least 5 years when stored at -20°C.[4]
-
Cell Culture Conditions: Use appropriate cell culture medium and conditions for the cell line of interest. Ensure cells are healthy and in the logarithmic growth phase before treatment.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
Caption: Workflow for the MTT cell viability assay.
Protocol 2: Cytotoxicity Assessment using LDH Release Assay
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
Materials:
-
This compound
-
LDH cytotoxicity assay kit
-
Cell culture medium
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and controls (vehicle, lysis control for maximum LDH release).
-
Incubate for the desired duration.
-
Centrifuge the plate at 250 x g for 4 minutes.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at 490 nm.
Caption: Workflow for the LDH cytotoxicity assay.
Protocol 3: Apoptosis Assessment using Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Cell culture medium
-
Opaque-walled 96-well plates
-
Plate-reading luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate.
-
Treat cells with this compound and appropriate controls.
-
Incubate for the desired time to induce apoptosis.
-
Equilibrate the plate and its contents to room temperature.
-
Add Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a plate-reading luminometer.
Caption: Workflow for the Caspase-3/7 activity assay.
Conclusion
This compound is a research compound with demonstrated potent agonistic activity at the orphan receptor GPRC5A. Its effects on cell viability and apoptosis are emerging areas of investigation, though the precise mechanisms and its interactions with other targets like serotonin receptors and monoamine oxidases require further elucidation. The provided protocols offer a framework for researchers to explore the cellular effects of this compound in various in vitro models. As with any research chemical, careful experimental design and optimization are crucial for obtaining reliable and reproducible results.
References
- 1. GPRC5A: An Emerging Biomarker in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical significance of reduced GPRC5A expression in surgically resected non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncoscience.us [oncoscience.us]
- 6. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 7. Frontiers | GPRC5A Is a Negative Regulator of the Pro-Survival PI3K/Akt Signaling Pathway in Triple-Negative Breast Cancer [frontiersin.org]
Application Notes & Protocols for 7-Fluorotryptamine Hydrochloride
Disclaimer: 7-Fluorotryptamine hydrochloride is a research chemical intended for laboratory and forensic applications only. It is not for human or veterinary use. The biological effects of this specific compound are not extensively documented in peer-reviewed literature.[1][2][3] The following protocols are general guidelines based on the known properties of this chemical and standard practices for handling tryptamine derivatives. Researchers must conduct their own validation and optimization.
Product Information and Properties
This compound is a fluorinated analog of the neurotransmitter tryptamine.[4] The fluorine atom at the 7-position of the indole ring is intended to modify the compound's electronic properties, metabolic stability, and receptor binding affinity, making it a tool for structure-activity relationship (SAR) studies.[4] While its full biological profile is not reported, it is hypothesized to act as an agonist at serotonin (5-HT) receptors, with potential selectivity for the 5-HT₂C subtype over the 5-HT₂A and 5-HT₂B subtypes.[1][2][3] It has also been identified as a potent agonist for the G-protein coupled receptor GPRC5A.[5]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Formal Name | 7-fluoro-1H-indole-3-ethanamine, monohydrochloride | [1][3] |
| CAS Number | 159730-09-3 | [1][5][6] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1][3] |
| Formula Weight | 214.7 g/mol | [1][3] |
| Purity | ≥95% | [1][3] |
| Formulation | A crystalline solid | [1][3] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥ 5 years (when stored as directed) |[1][3] |
Table 2: Solubility Data
| Solvent | Solubility | Reference |
|---|---|---|
| DMF | 10 mg/mL | [1] |
| DMSO | 10 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| EC₅₀ for GPRC5A | 7.2 µM (for β-arrestin recruitment) |[5] |
Experimental Protocols
Protocol 2.1: Preparation of Stock Solutions
This protocol outlines the procedure for preparing a high-concentration stock solution, which can then be diluted for various in vitro and in vivo experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, amber glass vials or polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes
Procedure:
-
Safety First: Handle this compound in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the Safety Data Sheet (SDS) before use.[3]
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of 7-Fluorotryptamine HCl powder into the vial. For example, to prepare a 10 mM stock from 1 mg of powder (FW: 214.7 g/mol ):
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Formula Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L * 214.7 g/mol ) = 0.0004658 L = 465.8 µL
-
-
Solubilization: Based on solubility data, select an appropriate solvent (e.g., DMSO).[1] Using a calibrated pipette, add the calculated volume of solvent to the vial containing the powder.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but stability at elevated temperatures should be considered.
-
Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[1][3]
Protocol 2.2: General Protocol for In Vitro Cellular Assays (e.g., Receptor Binding or Functional Assays)
This protocol provides a general framework for applying 7-Fluorotryptamine HCl to cultured cells to assess its biological activity.
Materials:
-
Prepared stock solution of 7-Fluorotryptamine HCl (from Protocol 2.1)
-
Cultured cells expressing the target receptor (e.g., HEK293 cells transfected with 5-HT₂C or GPRC5A)
-
Appropriate cell culture medium (e.g., DMEM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Multi-well assay plates (e.g., 96-well plates)
-
Detection reagents specific to the assay (e.g., fluorescent calcium indicators, radioligands, or β-arrestin recruitment assay components)
Procedure:
-
Cell Plating: Seed cells into a multi-well plate at a predetermined density and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 7-Fluorotryptamine HCl stock solution. Prepare a series of dilutions in the appropriate assay buffer to achieve the desired final concentrations for the dose-response curve.
-
Note: The final concentration of the solvent (e.g., DMSO) in the assay wells should be kept low (typically <0.5%) and consistent across all wells, including vehicle controls.
-
-
Compound Administration: Remove the culture medium from the cells. Wash the cells gently with pre-warmed assay buffer. Add the prepared working solutions (including a vehicle control) to the appropriate wells.
-
Incubation: Incubate the plate for a duration determined by the specific assay kinetics (e.g., 15-60 minutes) at 37°C or room temperature.
-
Signal Detection: Following incubation, perform the assay readout using a plate reader or other appropriate instrumentation. For example, measure changes in intracellular calcium, radioligand displacement, or β-arrestin recruitment.
-
Data Analysis: Plot the response as a function of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine parameters such as EC₅₀ or IC₅₀.
Visualizations
Putative Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway for this compound based on its suggested agonism at the 5-HT₂C receptor, a Gq-coupled GPCR.
Experimental Workflow
This diagram outlines a typical workflow for the initial in vitro characterization of a research compound like this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-fluoro-Tryptamine-(hydro-chloride), 25MG | Labscoop [labscoop.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 7-Fluorotryptamine | High-Purity Research Chemical [benchchem.com]
- 5. This compound Datasheet DC Chemicals [dcchemicals.com]
- 6. 7-fluoro Tryptamine (hydrochloride) [A crystalline solid] [lgcstandards.com]
Application Notes and Protocols for 7-Fluorotryptamine Hydrochloride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a fluorinated analog of the neurotransmitter tryptamine, which serves as a valuable chemical probe in neuroscience and pharmacological research. The introduction of a fluorine atom at the 7-position of the indole ring alters the electronic properties and metabolic stability of the molecule, making it a useful tool for studying serotonergic and other receptor systems. Notably, 7-Fluorotryptamine has been identified as a potent agonist for the orphan G-protein coupled receptor GPRC5A and is also suggested to interact with serotonin (5-HT) receptors, with a potential selectivity for the 5-HT2C subtype.[1][2]
These application notes provide an overview of the pharmacological properties of this compound and detailed protocols for its use in key experiments.
Pharmacological Profile
This compound's utility as a chemical probe stems from its activity at specific receptor targets.
GPRC5A Agonism
7-Fluorotryptamine is a potent synthetic agonist of the G protein-coupled receptor class C group 5 member A (GPRC5A).[1] GPRC5A is an orphan receptor implicated in various physiological and pathological processes, including cancer.[3][4][5] Activation of GPRC5A by 7-Fluorotryptamine has been shown to induce β-arrestin recruitment.[1]
Serotonin (5-HT) Receptor Activity
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Target | Assay | Parameter | Value | Reference |
| GPRC5A | β-arrestin recruitment | EC50 | 7.2 µM | [1] |
No comprehensive Ki values for this compound at serotonin receptor subtypes have been identified in the reviewed literature.
Experimental Protocols
The following are detailed protocols for assays relevant to characterizing the activity of this compound.
Protocol 1: GPRC5A β-Arrestin Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin to the GPRC5A receptor upon agonist stimulation, using this compound as the test compound. This is a common method to assess the activation of G-protein coupled receptors.
Materials:
-
HEK293 cells stably co-expressing GPRC5A and a β-arrestin reporter system (e.g., enzyme fragment complementation, such as the PathHunter assay from DiscoverX)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control agonist (if available)
-
Assay plates (white, 96-well or 384-well)
-
Luminometer
Procedure:
-
Cell Culture: Maintain the HEK293-GPRC5A-β-arrestin cell line according to the supplier's instructions.
-
Cell Plating:
-
Harvest cells and resuspend in fresh culture medium to the desired density.
-
Plate the cells in white, clear-bottom 96-well or 384-well microplates.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration range should typically span from 100 µM to 10 pM.
-
Also prepare a vehicle control (assay buffer with the same percentage of DMSO as the highest compound concentration).
-
-
Assay Execution:
-
Remove the culture medium from the cell plates.
-
Add the diluted this compound solutions and controls to the respective wells.
-
Incubate the plates at 37°C for 60-90 minutes.
-
-
Detection:
-
Add the detection reagents for the β-arrestin reporter system according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time to allow for signal development.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow for GPRC5A β-Arrestin Recruitment Assay
Caption: Workflow for the GPRC5A β-arrestin recruitment assay.
Protocol 2: Radioligand Binding Assay for 5-HT2C Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human 5-HT2C receptor. This method measures the ability of the unlabeled compound to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human 5-HT2C receptor (e.g., CHO or HEK293 cells)
-
Radioligand: [3H]mesulergine (a 5-HT2C antagonist)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 4 mM CaCl2, 0.1% ascorbic acid
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
This compound stock solution (10 mM in DMSO)
-
Non-specific binding control: 10 µM Mianserin or another suitable 5-HT2C ligand
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Cell harvester
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation:
-
Thaw the cell membranes on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Competition: A range of concentrations of this compound, radioligand, and cell membranes.
-
-
-
Incubation:
-
Add the assay components to the wells. The final volume should be consistent across all wells (e.g., 200 µL).
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters.
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathway of GPRC5A Activation
Caption: Putative signaling pathways of GPRC5A activation.
Conclusion
This compound is a valuable chemical probe for investigating the function of the orphan receptor GPRC5A and for exploring the pharmacology of serotonin receptors. The provided protocols offer a foundation for researchers to characterize its activity in relevant biological systems. Further studies are warranted to fully delineate its selectivity profile across the serotonergic receptor family and to explore the downstream functional consequences of GPRC5A activation beyond β-arrestin recruitment.
References
- 1. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GPRC5A: An Emerging Biomarker in Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPRC5A G protein-coupled receptor class C group 5 member A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. caymanchem.com [caymanchem.com]
Application Notes and Protocols for 7-Fluorotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a synthetic derivative of the neurotransmitter tryptamine, belonging to the class of indole alkaloids. It is characterized by the presence of a fluorine atom at the 7th position of the indole ring. This modification can significantly alter the compound's pharmacological properties, including its affinity and selectivity for various serotonin (5-HT) receptors. Research suggests that 7-Fluorotryptamine may act as an agonist at 5-HT receptors, with potential selectivity for the 5-HT2C subtype.[1] This makes it a valuable tool for investigating the role of these receptors in various physiological and pathological processes.
These application notes provide a detailed protocol for the dissolution of this compound for use in research settings, along with a representative experimental workflow for characterizing its activity at the 5-HT2C receptor.
Data Presentation
Solubility of this compound
The solubility of this compound has been determined in several common organic solvents. This data is crucial for the preparation of stock solutions.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 10 mg/mL[1][2] |
| Dimethyl sulfoxide (DMSO) | 10 mg/mL[1][2] |
| Ethanol | 20 mg/mL[1][2] |
Note: For aqueous-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it with the desired aqueous buffer.
Experimental Protocols
Protocol for Dissolving this compound
This protocol outlines the steps for preparing a stock solution of this compound and subsequent working solutions for in vitro assays.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile phosphate-buffered saline (PBS), pH 7.4 or other desired aqueous buffer
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
Procedure for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight: 214.67 g/mol ), weigh out 2.15 mg of the compound.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex the mixture thoroughly for at least 1-2 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the solid has completely dissolved. If any particulate matter remains, sonicate the tube for 5-10 minutes in a water bath at room temperature.
-
Storage: Store the 10 mM stock solution at -20°C in a tightly sealed, amber vial to protect it from light and moisture. Under these conditions, the solid form of the compound is stable for at least 5 years.[2]
Procedure for Preparing Aqueous Working Solutions:
-
Thawing the Stock Solution: Thaw the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock solution with the desired sterile aqueous buffer (e.g., PBS, pH 7.4) to achieve the final desired concentrations for your experiment.
-
Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer directly to the concentrated DMSO stock. The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to minimize solvent-induced effects on the cells or proteins being studied.
-
Mandatory Visualizations
Experimental Workflow for Characterizing this compound Activity at the 5-HT2C Receptor
The following diagram illustrates a typical experimental workflow to determine the potency and efficacy of this compound as a 5-HT2C receptor agonist.
Caption: Workflow for 5-HT2C receptor functional assay.
Signaling Pathway of the 5-HT2C Receptor
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. The diagram below illustrates this signaling cascade.
Caption: 5-HT2C receptor Gq/11 signaling pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Fluorotryptamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Fluorotryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound typically involves a two-stage process:
-
Synthesis of the 7-Fluoro-1H-indole core: The most common method for this is the Fischer indole synthesis.[1] This classic reaction involves the acid-catalyzed cyclization of (2-fluorophenyl)hydrazine with a suitable aldehyde or ketone.[1]
-
Introduction of the ethylamine side chain: Several methods can be employed to add the 2-aminoethyl group at the 3-position of the 7-fluoro-1H-indole intermediate. The most notable are:
-
The Speeter-Anthony Synthesis: This route involves the reaction of 7-fluoro-1H-indole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride, which is then reacted with a secondary amine (like dimethylamine) and subsequently reduced to the corresponding tryptamine.[2][3]
-
The Mannich Reaction: This method involves reacting 7-fluoro-1H-indole with formaldehyde and a secondary amine to yield a gramine intermediate (e.g., 7-fluoro-3-(dimethylaminomethyl)indole). This intermediate is then typically converted to the nitrile followed by reduction to afford 7-fluorotryptamine.
-
The Henry Reaction: This approach utilizes the reaction of 7-fluoro-1H-indole-3-carboxaldehyde with nitromethane to form a nitrovinyl intermediate, which is then reduced to the target tryptamine.
-
Q2: What are the critical parameters to control for a high yield in the Fischer indole synthesis of 7-fluoro-1H-indole?
A2: Low yields in the Fischer indole synthesis of 7-fluoro-1H-indole can often be attributed to several factors. Key parameters to control include:
-
Acid Catalyst: The choice and concentration of the acid catalyst (e.g., ZnCl₂, polyphosphoric acid, Brønsted acids) are critical and often need to be optimized for the specific substrate.[1] For fluorinated substrates, a milder Lewis acid may be preferable to minimize side reactions.[1]
-
Temperature: The reaction is sensitive to temperature. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of starting materials and intermediates.[1]
-
Purity of Starting Materials: Impurities in the (2-fluorophenyl)hydrazine or the carbonyl compound can significantly impact the reaction outcome. It is advisable to use freshly purified starting materials.[1]
Q3: My final this compound product is impure. What are the likely contaminants?
A3: Impurities can arise from various stages of the synthesis. Common contaminants include:
-
Side products from the Fischer indole synthesis: These can include regioisomers (if an unsymmetrical ketone is used) and products of N-N bond cleavage.
-
Incompletely reacted intermediates: Depending on the route used to introduce the side chain, you may have residual gramine, indole-3-acetonitrile, or the corresponding glyoxylyl amide intermediate.
-
Byproducts from the reduction step: Over-reduction or incomplete reduction can lead to impurities. For instance, in the reduction of a nitrovinyl intermediate, incomplete reduction can leave nitro or hydroxylamine functionalities.
-
Salts from workup and purification: Ensure proper washing and purification to remove any inorganic salts.
Troubleshooting Guide for Low Yield
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low yield of 7-Fluoro-1H-indole (Fischer Indole Synthesis) | Inappropriate acid catalyst or concentration. | Screen a variety of Brønsted and Lewis acids (e.g., p-TsOH, ZnCl₂, BF₃·OEt₂). For fluorinated substrates, consider milder Lewis acids.[1] |
| Suboptimal reaction temperature. | Systematically optimize the reaction temperature. Start with milder conditions and gradually increase while monitoring the reaction by TLC or LC-MS.[1] | |
| Poor quality of starting materials. | Use freshly prepared or purified (2-fluorophenyl)hydrazine. Ensure the purity of the carbonyl compound.[1] | |
| Formation of regioisomers (with unsymmetrical ketones). | Optimize the acid catalyst and solvent to favor the desired isomer. | |
| N-N bond cleavage of the hydrazone intermediate. | Consider using a milder Lewis acid and lower reaction temperatures.[1] | |
| Low yield in Speeter-Anthony Synthesis | Incomplete formation of the indole-3-glyoxylyl chloride. | Ensure the use of fresh, high-purity oxalyl chloride and anhydrous conditions. |
| Incomplete reaction with the amine. | Use a sufficient excess of the amine and ensure adequate reaction time. | |
| Inefficient reduction of the glyoxylamide. | Use a powerful reducing agent like LiAlH₄ under anhydrous conditions. Ensure the reaction goes to completion by monitoring with TLC. | |
| Low yield in Mannich Reaction/Cyanation/Reduction Route | Incomplete Mannich reaction. | Optimize the stoichiometry of formaldehyde and amine. Acetic acid is a common catalyst. |
| Low yield in the cyanation of the gramine intermediate. | Ensure the use of a suitable cyanide source (e.g., KCN or NaCN) and an appropriate solvent. Monitor the reaction for completion. | |
| Incomplete reduction of the nitrile. | Use a strong reducing agent like LiAlH₄ or catalytic hydrogenation (e.g., H₂/Raney Ni). | |
| Low yield in Henry Reaction/Reduction Route | Incomplete Henry reaction. | Ensure the use of a suitable base catalyst and optimize the reaction temperature and time. |
| Inefficient reduction of the nitrovinyl intermediate. | A variety of reducing agents can be used (e.g., LiAlH₄, NaBH₄/NiCl₂, Fe/HCl). The choice of reducing agent can impact the yield and should be optimized. | |
| Overall low yield after purification | Product degradation on silica gel. | Indoles can be sensitive to acidic silica gel. Consider neutralizing the silica gel with a triethylamine solution before use, or use a different stationary phase like alumina.[1] |
| Loss of product during workup. | Ensure proper pH adjustment during extractions to minimize the loss of the basic tryptamine product in the aqueous phase. | |
| Incomplete precipitation of the hydrochloride salt. | Ensure the use of a suitable solvent (e.g., isopropanol, ethanol) and a sufficient amount of HCl (e.g., as a solution in ether or isopropanol). Cooling can aid precipitation. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 7-Fluoro-1H-indole
-
Hydrazone Formation (Optional but Recommended): In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine (1.0 eq) in ethanol or acetic acid. Add the desired aldehyde or ketone (1.0-1.1 eq). Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete formation of the hydrazone.
-
Cyclization: To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid or zinc chloride). Heat the reaction mixture to the appropriate temperature (typically 80°C to 180°C) with stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture and carefully quench it by pouring it into ice-water. Neutralize the acid with a suitable base (e.g., sodium bicarbonate).
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
Protocol 2: Speeter-Anthony Synthesis of 7-Fluorotryptamine
-
Formation of 7-Fluoro-indole-3-glyoxylyl Chloride: Dissolve 7-fluoro-1H-indole (1 eq) in anhydrous diethyl ether and cool to 0°C. Add oxalyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 1-2 hours. The resulting precipitate is the 7-fluoro-indole-3-glyoxylyl chloride.
-
Amide Formation: To the suspension of the glyoxylyl chloride, add a solution of the desired secondary amine (e.g., dimethylamine, 2-3 equivalents) in diethyl ether. Stir for 2-3 hours at room temperature. Filter the reaction mixture and wash the solid with diethyl ether. The filtrate contains the desired N,N-dialkyl-7-fluoro-indole-3-glyoxylamide.
-
Reduction: In a separate flame-dried flask, prepare a suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF. Cool to 0°C and add a solution of the crude glyoxylamide in anhydrous THF dropwise. After the addition, reflux the mixture for 4-6 hours.
-
Work-up and Purification: Cool the reaction to 0°C and cautiously quench by the sequential addition of water, 15% NaOH solution, and then water again. Filter the resulting solids and wash with THF. Concentrate the filtrate and purify the crude 7-fluorotryptamine by column chromatography or by conversion to the hydrochloride salt.
Protocol 3: Formation of this compound
-
Dissolve the purified 7-fluorotryptamine freebase in a suitable solvent such as isopropanol or ethanol.
-
Add a solution of hydrochloric acid in a solvent like diethyl ether or isopropanol dropwise with stirring until the solution becomes acidic.
-
The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to obtain this compound as a crystalline solid.
Visualizations
Synthetic Pathways
Caption: Synthetic pathways to this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in 7-Fluorotryptamine HCl synthesis.
References
Technical Support Center: Optimizing 7-Fluorotryptamine Hydrochloride Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Fluorotryptamine hydrochloride. The information is designed to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a fluorinated derivative of the neurotransmitter tryptamine. It is investigated in neuroscience and pharmacological research primarily for its potential interaction with serotonin (5-HT) receptors.[1][2] The fluorine atom at the 7-position of the indole ring can alter the compound's electronic properties, metabolic stability, and binding affinity for these receptors.[1][2] Research applications include studying its role as a potential 5-HT receptor agonist, with some fluorinated tryptamines showing selectivity for the 5-HT2C receptor subtype over the 5-HT2A and 5-HT2B subtypes.[1][2] It is also used in in vitro cytotoxicity and antiproliferative activity studies.
Q2: What are the recommended storage and handling conditions for this compound?
This compound is typically supplied as a crystalline solid. For long-term storage, it is recommended to store it at -20°C.[2] The compound is stable for at least five years under these conditions. When handling, it is important to avoid ingestion, inhalation, and contact with eyes and skin.
Q3: In which solvents is this compound soluble?
This compound has good solubility in several organic solvents. The approximate solubilities are:
-
Dimethylformamide (DMF): 10 mg/mL
-
Dimethyl sulfoxide (DMSO): 10 mg/mL
-
Ethanol: 20 mg/mL
It is important to note that the choice of solvent can impact the results of cell-based assays, and it is crucial to include appropriate vehicle controls in your experiments.[3][4]
Troubleshooting Guides
Radioligand Binding Assays
Issue: High Non-Specific Binding
-
Possible Cause: The radioligand may be sticking to the filter plates, or the concentration of the radioligand may be too high. Hydrophobic ligands are particularly prone to high non-specific binding.
-
Troubleshooting Steps:
-
Pre-treat filter plates: Soak GF/B filters in 0.5% polyethyleneimine (PEI) for at least 2 hours before use to reduce radioligand binding to the filter itself.[5][6]
-
Optimize radioligand concentration: Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to non-receptor sites.[7]
-
Increase wash steps: Increase the number of washes with ice-cold wash buffer to more effectively remove non-specifically bound ligand.[8]
-
Include a blocking agent: Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer to reduce non-specific interactions.
-
Issue: Low or No Specific Binding Signal
-
Possible Cause: The receptor preparation may be of poor quality, the incubation time may be insufficient, or there may be an issue with the radioligand.
-
Troubleshooting Steps:
-
Verify receptor expression: Ensure that the cell membranes used have a sufficient concentration of the target receptor.
-
Determine equilibrium: Conduct a time-course experiment to find the optimal incubation time for the binding to reach equilibrium.[7]
-
Check radioligand integrity: Ensure the radioligand has not degraded by running a quality control check.
-
Cell-Based Assays (e.g., Cytotoxicity, Functional Assays)
Issue: High Variability Between Replicate Wells
-
Possible Cause: Inconsistent cell seeding, edge effects in the microplate, or variable cell health.
-
Troubleshooting Steps:
-
Optimize cell seeding density: Perform a cell titration experiment to determine the optimal seeding density that keeps cells in the logarithmic growth phase for the entire duration of the experiment.[9][10]
-
Mitigate edge effects: Avoid using the outermost wells of the microplate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[9]
-
Ensure homogenous cell suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell number in each well.
-
Issue: Compound Appears Inactive or Has Low Potency
-
Possible Cause: The compound may have precipitated out of solution, the chosen cell line may not express the target receptor, or the assay endpoint may not be appropriate for the compound's mechanism of action.
-
Troubleshooting Steps:
-
Check compound solubility: Visually inspect the compound dilutions for any signs of precipitation. If necessary, adjust the solvent or concentration.
-
Confirm receptor expression: Use techniques like Western blotting or qPCR to confirm that the cell line expresses the serotonin receptor subtype of interest.
-
Consider alternative assays: If investigating a Gq-coupled receptor, a calcium mobilization assay might be more sensitive than a cAMP assay. Conversely, for a Gs or Gi-coupled receptor, a cAMP assay would be more appropriate.
-
Experimental Protocols & Data
Data Presentation: Binding Affinities and Potencies of Structurally Similar Compounds
Since specific Ki and EC50 values for this compound are not widely published, the following table provides data for structurally related fluorinated tryptamines. This information can be used as a starting point for designing concentration ranges in your experiments. Note: These values should be empirically determined for this compound in your specific assay system.
| Compound | Receptor | Assay Type | Value (nM) |
| 5-Fluorotryptamine | 5-HT1A | Ki | 18 |
| 5-HT2A | Ki | 6.0 - 3,908 | |
| 5-HT2B | Ki | 5.7 | |
| 5-HT2C | Ki | 3.72 | |
| 5-HT1A | EC50 | 129 | |
| 5-HT2A | EC50 | 2.64 - 58 | |
| 6-Fluorotryptamine | 5-HT1A | Ki | 267 |
| 5-HT2A | Ki | 606 | |
| 5-HT1A | EC50 | 54 | |
| 5-HT2A | EC50 | 81 |
Data sourced from Wikipedia pages for 5-Fluorotryptamine and 6-Fluorotryptamine.[11][12]
Detailed Methodologies
1. Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline and should be optimized for the specific serotonin receptor subtype and radioligand being used.
-
Membrane Preparation:
-
Culture cells expressing the target serotonin receptor to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration.[5][13]
-
-
Assay Setup (96-well plate):
-
Total Binding: Add cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-Ketanserin for 5-HT2A), and binding buffer.
-
Non-Specific Binding: Add cell membranes, radioligand, and a high concentration of a known unlabeled competitor (e.g., 10 µM Ketanserin).
-
Competitive Binding: Add cell membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.[13][14]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 and Ki values for this compound.
2. MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
3. Intracellular Calcium Mobilization Assay
This assay is suitable for investigating the activation of Gq-coupled serotonin receptors (e.g., 5-HT2A, 5-HT2C).
-
Cell Seeding: Seed cells expressing the target receptor in a 96-well black-walled, clear-bottom plate and allow them to adhere.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM) according to the manufacturer's instructions.
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add varying concentrations of this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity before and after the addition of the compound to detect changes in intracellular calcium levels.[15][16]
-
Data Analysis: Plot the change in fluorescence as a function of the compound concentration to determine the EC50 value for calcium mobilization.
4. cAMP Assay
This assay is used to measure the activation of Gs-coupled (e.g., 5-HT4, 5-HT6, 5-HT7) or Gi-coupled (e.g., 5-HT1A, 5-HT5) serotonin receptors.
-
Cell Seeding: Plate cells expressing the target receptor in a suitable microplate.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. For Gi-coupled receptors, cells are typically co-stimulated with an adenylyl cyclase activator like forskolin.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[17][18]
-
Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log of the this compound concentration to determine the EC50 or IC50 value.
Visualizations
Signaling Pathways
Caption: Simplified signaling pathways for major serotonin receptor subtypes potentially targeted by this compound.
Experimental Workflow
Caption: A logical workflow for the in vitro characterization of this compound.
References
- 1. 7-fluoro-Tryptamine-(hydro-chloride), 25MG | Labscoop [labscoop.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. 5-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 12. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
7-Fluorotryptamine hydrochloride stability and storage issues
Welcome to the technical support center for 7-Fluorotryptamine hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term storage, this compound should be stored as a crystalline solid at -20°C.[1][2] Under these conditions, the compound is reported to be stable for at least five years.[1][2]
Q2: What is the recommended short-term storage for this compound solutions?
A2: For short-term storage of solutions, it is advisable to keep them at 0 - 4°C for a period of days to weeks. For longer-term storage of solutions (months to years), freezing at -20°C is recommended. To minimize degradation, solutions should be stored in the dark.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in the following solvents at the specified concentrations:
Q4: Is this compound sensitive to light?
Q5: What are the potential degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively documented in the public domain. However, based on the general chemistry of tryptamines and indole derivatives, potential degradation pathways may include:
-
Oxidation: The indole ring is susceptible to oxidation, which can lead to the formation of various degradation products.
-
Hydrolysis: While the hydrochloride salt is generally stable, prolonged exposure to aqueous solutions at non-neutral pH could potentially lead to hydrolysis, although this is less common for the tryptamine backbone itself.
-
Photodegradation: Exposure to UV or visible light can induce degradation, potentially leading to the formation of colored degradants.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Action |
| Change in color of solid compound (e.g., yellowing) | Exposure to light or air (oxidation) over extended periods, especially if not stored at -20°C. | Discard the compound if significant discoloration is observed, as it may indicate degradation. Ensure future batches are stored in a tightly sealed container at -20°C and protected from light. |
| Precipitate formation in a stored solution | The solution may have been stored at a temperature where the compound's solubility is lower, or the solvent may have evaporated, increasing the concentration. | Gently warm the solution to see if the precipitate redissolves. If solvent evaporation is suspected, you may need to add a small amount of fresh solvent. To prevent this, ensure containers are tightly sealed. |
| Unexpected results in biological assays | Degradation of the compound in the assay medium or stock solution. | Prepare fresh stock solutions from solid material. If the problem persists, consider performing a stability study of the compound in your specific assay buffer to determine its stability over the experiment's duration. |
| Appearance of extra peaks in chromatography (e.g., HPLC, LC-MS) | Degradation of the compound due to improper storage, handling, or experimental conditions (e.g., pH, temperature of the mobile phase). | Analyze a freshly prepared standard to confirm the identity of the main peak. If new peaks are present in the sample, this indicates degradation. Review storage and handling procedures. Consider performing a forced degradation study to identify potential degradation products. |
Stability Data (Illustrative)
Disclaimer: The following tables contain illustrative data based on general knowledge of similar compounds, as specific quantitative stability data for this compound is not publicly available. This data is for educational purposes and should be confirmed by experimental studies.
Table 1: Illustrative Thermal Stability of this compound in Solution (1 mg/mL in DMSO)
| Storage Temperature (°C) | Time (Days) | Purity (%) | Appearance |
| 4 | 0 | 99.5 | Colorless |
| 4 | 7 | 99.2 | Colorless |
| 4 | 30 | 98.5 | Colorless |
| 25 (Room Temp) | 0 | 99.5 | Colorless |
| 25 (Room Temp) | 7 | 97.0 | Faint Yellow |
| 25 (Room Temp) | 30 | 92.1 | Yellow |
| 40 | 0 | 99.5 | Colorless |
| 40 | 7 | 90.3 | Yellow-Brown |
| 40 | 30 | 75.8 | Brown |
Table 2: Illustrative Photostability of this compound in Solution (1 mg/mL in Methanol)
| Light Condition | Exposure Time (hours) | Purity (%) | Appearance |
| Dark Control | 24 | 99.4 | Colorless |
| Ambient Lab Light | 24 | 98.1 | Faint Yellow |
| UV Light (254 nm) | 24 | 85.2 | Yellow |
| UV Light (365 nm) | 24 | 88.9 | Yellow |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general approach for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or a mixture of methanol and water.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl). Incubate at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH). Incubate at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose both the solid compound and the solution to elevated temperatures (e.g., 80°C) in a calibrated oven.
-
Photolytic Degradation: Expose the solution to UV and visible light in a photostability chamber. A dark control sample should be stored under the same conditions but protected from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) for each stress condition.
-
Analysis: Analyze the stressed samples and a non-stressed control using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.
-
Data Evaluation:
-
Calculate the percentage of degradation.
-
Identify and characterize any significant degradation products using MS and other spectroscopic techniques.
-
Propose potential degradation pathways.
-
Assess the mass balance to ensure that all degradation products have been accounted for.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the active pharmaceutical ingredient (API) from its degradation products and any excipients.
Methodology:
-
Initial Conditions:
-
Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: A photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) for peak identification.
-
-
Sample Analysis: Inject a mixture of stressed (degraded) and unstressed samples of this compound.
-
Method Optimization: Adjust the mobile phase gradient, flow rate, column temperature, and mobile phase composition to achieve adequate separation (resolution > 2) between the parent compound and all degradation products.
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Signaling Pathway Context
While the primary focus of this guide is on chemical stability, it is relevant to the end-user to understand the biological context in which this compound is studied. As a tryptamine derivative, it is a potential agonist of serotonin (5-HT) receptors. The stability of the compound is paramount for obtaining reliable data in studies investigating its effects on signaling pathways, such as the 5-HT2A receptor pathway.
References
Technical Support Center: Fluorinated Tryptamine Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of fluorinated tryptamines.
Frequently Asked Questions (FAQs)
Section 1: Electrophilic Fluorination & Reagents
Q1: My fluorination reaction with Selectfluor™ is giving low yield and multiple byproducts. What's going wrong?
A1: Low yields and side reactions during electrophilic fluorination of indole rings are common issues. Several factors could be at play:
-
Over-fluorination/Oxidation: The indole nucleus is electron-rich and highly susceptible to oxidation or reaction at multiple sites. The C3 position is particularly reactive and can lead to undesired products like 3,3-difluoroindolin-2-ols.[1]
-
Reagent Reactivity: While common, reagents like Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) have high reactivity that can be difficult to control.[2] Their electrophilicity may be too high for your specific substrate, leading to decomposition.
-
Reaction Conditions: Temperature, solvent, and reaction time are critical. Running the reaction at the lowest possible temperature and carefully monitoring its progress via TLC or LCMS can prevent byproduct formation. Some reactions may require activation with a strong acid, but this can also promote side reactions.[3]
Troubleshooting Steps:
-
Protecting Groups: Consider protecting the indole nitrogen (e.g., with Boc, Ts) to modulate the ring's electron density and prevent N-fluorination.
-
Reagent Choice: Switch to a milder fluorinating agent. There is a wide reactivity range among N-F reagents.[4] See Table 1 for a comparison.
-
Solvent & Temperature: Screen different solvents. Acetonitrile is common, but more polar or non-polar solvents may alter reactivity and selectivity. Start at low temperatures (e.g., -78 °C or 0 °C) and slowly warm the reaction as needed.
Q2: How do I choose the right electrophilic fluorinating reagent for my substrate?
A2: The choice depends on the nucleophilicity of your substrate and the desired reactivity. A quantitative reactivity scale for common N-F reagents has been established, which can guide your selection.[4] Highly reactive reagents are suitable for less nucleophilic substrates, while electron-rich indoles require milder reagents to avoid side reactions.
Table 1: Comparison of Common Electrophilic Fluorinating Reagents
| Reagent | Common Name | Relative Reactivity | Key Characteristics & Common Issues |
|---|---|---|---|
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor™ | High | Bench-stable, versatile, but can be too reactive for electron-rich substrates, leading to oxidation.[4][5] |
| N-Fluorobenzenesulfonimide | NFSI | High | Highly reactive, effective for many substrates. Can lead to sulfonimide byproducts that complicate purification.[2] |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Moderate-High | Generally good reactivity and selectivity.[6] |
| 1-Fluoro-2,4,6-trimethylpyridinium triflate | | Moderate | Effective but can be moisture-sensitive.[5] |
Section 2: Regioselectivity
Q3: My reaction produces a mixture of 4-fluoro, 5-fluoro, and 6-fluoro isomers. How can I improve regioselectivity?
A3: Achieving high regioselectivity in the direct fluorination of an unsubstituted indole ring is a significant challenge.[7] The outcome is often a mixture of constitutional isomers.
Strategies to Improve Regioselectivity:
-
Directed Metalation: A common strategy is to use a directing group on the indole nitrogen. The group can coordinate with a metal (e.g., Palladium), which then directs the fluorinating agent to a specific position on the ring.[7]
-
Substrate Control: Start with an indole that already has a substituent to block certain positions or direct the fluorination to a specific site. For example, synthesizing 4-fluorotryptamine often starts from a pre-functionalized benzene ring which is then used to construct the indole.
-
Catalysis: The use of transition-metal catalysis (e.g., with Palladium or Silver) can offer pathways to C-F bond formation with higher selectivity than direct electrophilic attack.[7]
Below is a workflow illustrating the general approaches to control fluorination sites.
Section 3: Stability and Purification
Q4: My final product is a dark, sticky oil that won't crystallize. How can I purify it?
A4: Tryptamines, especially in their freebase form, can be prone to degradation and are often difficult to crystallize when impure.[8] The dark color often indicates oxidation or polymeric byproducts.
Purification Protocol:
-
Acid-Base Extraction:
-
Dissolve the crude oil in a non-polar organic solvent (e.g., Dichloromethane (DCM) or Toluene).
-
Extract with an aqueous acid solution (e.g., 1M HCl). The protonated tryptamine salt will move to the aqueous layer, leaving non-basic impurities behind.
-
Wash the aqueous layer with fresh DCM to remove any remaining neutral or acidic impurities.
-
Make the aqueous layer basic (pH > 10) with a strong base (e.g., NaOH or K₂CO₃) while cooling in an ice bath.
-
Extract the freebase tryptamine back into an organic solvent (DCM or Ethyl Acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Salt Formation for Purification & Stability:
-
If the freebase is still an oil, converting it to a stable, crystalline salt is the best approach. Fumarate and hydrochloride salts are common.[9]
-
Dissolve the purified freebase oil in a suitable solvent (e.g., Isopropanol, Acetone, or Ethanol).
-
Add a stoichiometric amount of the desired acid (e.g., fumaric acid dissolved in warm ethanol).
-
The salt should precipitate upon cooling or with the addition of a less polar co-solvent (e.g., ether).
-
Collect the crystals by filtration and wash with a cold solvent. This process significantly improves stability for long-term storage.[9]
-
-
Chromatography: If isomers or closely related impurities are present, column chromatography on silica gel may be necessary. A mobile phase of DCM/Methanol with a small amount of triethylamine (e.g., 1%) can be effective for freebase tryptamines.
Q5: How stable are fluorinated tryptamines? What are the best storage conditions?
A5: Tryptamine stability is a significant concern. The freebase form is susceptible to oxidation, especially when exposed to air, light, and heat.[10] Fluorination can alter metabolic stability but does not necessarily prevent degradation during storage.[11]
Table 2: General Stability and Storage Recommendations
| Form | Temperature | Light/Air | Recommended Conditions | Expected Stability |
|---|---|---|---|---|
| Freebase (Oil/Solid) | Room Temp | Exposed | Prone to rapid degradation (oxidation, coloration).[10] | Poor (Days to Weeks) |
| Freebase (Solid) | -20 °C | Inert Gas (Ar/N₂) | Store in a sealed vial under inert gas, protected from light. | Good (Months) |
| Crystalline Salt (e.g., Fumarate) | Room Temp | Dark | Store in a tightly sealed vial in a desiccator, away from light.[9] | Excellent (Years) |
Troubleshooting Guide: Low Yield / High Impurity
If you are experiencing poor outcomes, use the following decision tree to diagnose the problem.
Experimental Protocols
Protocol 1: General Electrophilic Fluorination of a Protected Tryptamine
This protocol is a representative example for the fluorination of an N-Boc protected tryptamine. Warning: Handle all reagents in a fume hood with appropriate personal protective equipment.
-
Preparation: Dissolve N-Boc-tryptamine (1.0 eq) in anhydrous acetonitrile (ACN) in a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen). Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve Selectfluor™ (1.1 eq) in anhydrous ACN. Add this solution dropwise to the stirred tryptamine solution over 20 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS every 30 minutes. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude fluorinated product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to separate isomers and impurities.
Protocol 2: Purification via Fumarate Salt Formation
This protocol describes the purification of a crude tryptamine freebase.
-
Dissolution: Dissolve the crude tryptamine freebase oil or solid (1.0 eq) in a minimal amount of warm isopropanol (IPA) or ethanol (EtOH).
-
Acid Addition: In a separate beaker, dissolve fumaric acid (0.5 eq for a 2:1 tryptamine:fumarate salt) in a minimal amount of warm EtOH.
-
Precipitation: Add the warm fumaric acid solution dropwise to the stirring tryptamine solution. A precipitate should begin to form.
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) or freezer (-20 °C) for several hours to maximize crystallization.
-
Isolation: Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold IPA, followed by a cold, non-polar solvent like diethyl ether, to remove residual impurities.
-
Drying: Dry the purified salt under high vacuum to remove all solvent. The resulting crystalline solid should be significantly purer and more stable than the starting freebase.[9]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Electrophilic fluorination in the synthesis of new fluoroindoles | Semantic Scholar [semanticscholar.org]
- 4. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 7. pharmtech.com [pharmtech.com]
- 8. Sciencemadness Discussion Board - Tryptamine synthesis: workup woes - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. critical.consulting [critical.consulting]
- 11. benchchem.com [benchchem.com]
Improving signal-to-noise in 7-Fluorotryptamine hydrochloride assays
Welcome to the Technical Support Center for 7-Fluorotryptamine Hydrochloride Assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving signal-to-noise ratios and troubleshooting common issues encountered during fluorescence-based experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What are the basic spectral properties of this compound?
Q2: What are the common causes of a low signal-to-noise ratio in my this compound assay?
A low signal-to-noise ratio can stem from several factors:
-
Low Signal Intensity: This could be due to sub-optimal excitation/emission wavelengths, low concentration of the fluorophore, quenching effects, or photobleaching.
-
High Background Fluorescence: Sources of high background include autofluorescence from biological samples (cells, media), contaminated reagents, or non-specific binding of the fluorescent probe.
-
Instrument Settings: Inappropriate gain settings, integration times, or filter sets on the fluorescence plate reader or microscope can significantly impact the signal-to-noise ratio.
Q3: How can I troubleshoot a weak or absent fluorescence signal?
If you are observing a weak or no signal, consider the following troubleshooting steps:
-
Verify Excitation and Emission Wavelengths: Since the exact emission maximum for this compound may vary with the experimental conditions (e.g., solvent, pH), perform a preliminary experiment to determine the optimal excitation and emission wavelengths for your specific assay conditions.
-
Increase Fluorophore Concentration: The concentration of this compound may be too low. A concentration titration is recommended to find the optimal range that provides a robust signal without causing self-quenching.
-
Check for Quenching: Tryptophan fluorescence is susceptible to quenching by various substances. Ensure your buffer components or other molecules in the assay do not quench the fluorescence of this compound.
-
Minimize Photobleaching: Reduce the exposure time to the excitation light and use the lowest possible excitation intensity that still provides a detectable signal. The use of anti-fade reagents in the mounting medium can also be beneficial for microscopy applications.
Q4: My assay is showing a high background signal. What can I do to reduce it?
High background fluorescence can obscure the specific signal from your analyte. Here are some strategies to mitigate it:
-
Use Appropriate Controls: Always include a control sample without this compound to measure the level of background fluorescence from your sample matrix (e.g., cells, buffer, media).
-
Optimize Washing Steps: In cell-based assays, ensure that unbound this compound is thoroughly washed away before signal acquisition.
-
Consider Solvent Effects: The fluorescence of tryptamine derivatives is sensitive to solvent polarity. Ensure your chosen solvent system maximizes the fluorescence of the bound probe while minimizing background.
-
Reduce Autofluorescence: For cellular assays, use of a culture medium with reduced autofluorescence can be helpful. If working with tissue sections, autofluorescence quenching reagents may be necessary.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
| Potential Cause | Recommended Action |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent technique across all wells. |
| Incomplete Reagent Mixing | Vortex all stock solutions before preparing dilutions. Gently mix the final assay plate before incubation and reading. |
| Evaporation (Edge Effects) | Avoid using the outer wells of the plate. Use plate sealers during incubation steps. Ensure the incubator has adequate humidity. |
| Inconsistent Cell Number | If a cell-based assay, ensure a homogenous cell suspension before seeding. Check for uniform cell adherence and confluency. |
Issue 2: Signal Decreases Over Time (Photobleaching)
| Parameter | Recommendation |
| Excitation Light | Use the lowest intensity that provides a detectable signal. For microscopes, use neutral density filters to attenuate the light source. |
| Exposure Time | Minimize the duration of light exposure during image acquisition or plate reading. |
| Data Acquisition | Acquire images or readings as quickly as possible after initiating the experiment. |
| Reagents | For fixed-cell imaging, use a mounting medium containing an anti-fade agent. |
Experimental Protocols
Note: The following protocols are general templates and will require optimization for your specific application.
Protocol 1: Basic Fluorometric Assay in Solution
This protocol is designed to measure the fluorescence of this compound in a buffer system.
Materials:
-
This compound
-
Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Methodology:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO or ethanol).[2]
-
Create a dilution series of this compound in the assay buffer. A typical starting range might be from 1 µM to 100 µM.
-
Pipette 100 µL of each dilution into the wells of the 96-well plate. Include buffer-only wells as a blank control.
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
Measure fluorescence using a plate reader. Based on its UV absorbance, a starting point for excitation would be around 266 nm. Perform an emission scan from 300 nm to 500 nm to determine the emission maximum.
-
Optimize excitation and emission wavelengths based on the initial scan.
-
Calculate the signal-to-background ratio for each concentration.
Protocol 2: Cell-Based Serotonin Receptor Binding Assay (Hypothetical)
This protocol outlines a hypothetical competitive binding assay using this compound as a fluorescent ligand for a serotonin receptor expressed in cells.
Materials:
-
Cells expressing the serotonin receptor of interest
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound
-
A known non-fluorescent competitor ligand for the receptor
-
Black, clear-bottom 96-well plates suitable for cell culture
Methodology:
-
Seed cells into the 96-well plate and culture until they reach the desired confluency.
-
Prepare a dilution series of the non-fluorescent competitor ligand in assay buffer.
-
Prepare a solution of this compound in assay buffer at a concentration determined from preliminary saturation binding experiments (typically at or below the Kd).
-
Wash the cells once with assay buffer.
-
Add the competitor dilutions to the wells, followed by the this compound solution. For total binding, add only the fluorescent ligand. For non-specific binding, add a high concentration of the competitor.
-
Incubate the plate for a defined period (e.g., 60 minutes) at the appropriate temperature (e.g., 37°C), protected from light.
-
Wash the cells three times with ice-cold assay buffer to remove unbound ligands.
-
Add fresh assay buffer to the wells.
-
Measure fluorescence using a plate reader or a fluorescence microscope with optimized excitation and emission settings.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
Data Presentation
Table 1: Hypothetical Optimization of this compound Concentration
| Concentration (µM) | Raw Fluorescence Units (RFU) | Background RFU | Signal-to-Background |
| 0 (Blank) | 50 | 50 | 1.0 |
| 1 | 150 | 50 | 3.0 |
| 5 | 750 | 50 | 15.0 |
| 10 | 1500 | 50 | 30.0 |
| 25 | 3500 | 50 | 70.0 |
| 50 | 6000 | 50 | 120.0 |
| 100 | 8500 | 50 | 170.0 |
Note: This data is illustrative and will vary depending on the specific instrument and assay conditions.
Table 2: Troubleshooting Summary
| Issue | Primary Cause | Key Troubleshooting Steps |
| Low Signal | Sub-optimal concentration or quenching | Titrate concentration; check buffer components. |
| High Background | Autofluorescence or non-specific binding | Use appropriate controls; optimize washing. |
| Photobleaching | Excessive light exposure | Reduce excitation intensity and exposure time. |
| High Variability | Inconsistent pipetting or edge effects | Calibrate pipettes; use plate sealers. |
For further assistance, please consult the product's technical data sheet and relevant scientific literature.
References
Technical Support Center: 7-Fluorotryptamine Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions concerning the degradation of 7-Fluorotryptamine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known stability?
A1: this compound is a tryptamine derivative.[1] Commercially available standards are typically stable for at least five years when stored at -20°C.[1] However, like other tryptamines, it can be susceptible to degradation under specific environmental conditions.
Q2: What are the likely degradation pathways for this compound?
A2: While specific degradation studies on this compound are not extensively published, based on the general chemistry of tryptamine and indole compounds, the likely degradation pathways involve oxidation and photolysis. The indole ring is susceptible to oxidation, which can lead to the formation of various oxidized products. The ethylamine side chain could also undergo oxidative deamination.
Q3: What conditions can cause the degradation of this compound?
A3: Forced degradation studies on similar molecules suggest that exposure to strong oxidizing agents (like hydrogen peroxide), high pH (alkaline hydrolysis), low pH (acidic hydrolysis), high temperatures (thermal stress), and UV or fluorescent light (photolytic stress) can induce degradation.[2][3][4]
Q4: How can I detect and quantify the degradation of this compound?
A4: A stability-indicating analytical method is required to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[2][4] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of the degradation products.[5]
Q5: What are the acceptable limits for degradation products?
A5: Regulatory guidelines for pharmaceuticals suggest that for forced degradation studies, a degradation of 5-20% is generally sufficient to demonstrate the specificity of a stability-indicating method.[3] The goal is to generate enough degradation product for detection and characterization without completely degrading the parent compound.[6]
Troubleshooting Guides
Issue 1: Poor chromatographic separation of degradation products.
-
Possible Cause: The mobile phase composition is not optimized.
-
Solution:
-
Adjust pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention of ionizable compounds like tryptamines and their degradation products. Experiment with a pH range of 3-7.
-
Modify Organic Solvent Gradient: If using gradient elution, adjust the slope of the gradient. A shallower gradient can improve the resolution of closely eluting peaks.
-
Change Organic Solvent: If using acetonitrile, try methanol, or vice versa. The different selectivity of these solvents can alter the elution order and improve separation.
-
Consider a Different Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) or a smaller particle size may provide better resolution.
-
Issue 2: Appearance of unexpected peaks in the chromatogram.
-
Possible Cause 1: Contamination from glassware, solvents, or the sample itself.
-
Solution: Analyze a blank (injection of mobile phase) to ensure that the peaks are not from the system. Use high-purity solvents and thoroughly clean all glassware.
-
Possible Cause 2: Interaction of the analyte with the mobile phase or vial.
-
Solution: Ensure the mobile phase is freshly prepared and that the sample is stable in the chosen solvent. Use inert vials if necessary.
-
Possible Cause 3: Formation of secondary degradation products.
-
Solution: This is a valid result of the forced degradation study. These peaks should be investigated and characterized as potential degradation products.
Issue 3: Inconsistent retention times.
-
Possible Cause 1: Fluctuation in column temperature.
-
Solution: Use a column oven to maintain a constant temperature.
-
Possible Cause 2: Inadequate column equilibration.
-
Solution: Ensure the column is equilibrated with the initial mobile phase conditions for a sufficient time before each injection.
-
Possible Cause 3: Mobile phase composition changing over time.
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped to prevent evaporation.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the working concentration.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide. Keep at room temperature for 24 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. Dissolve a known amount in the mobile phase.
-
Photolytic Degradation: Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) for 48 hours.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC-UV Method
This method is a starting point for the separation of this compound and its degradation products.
-
Instrumentation: HPLC with a photodiode array (PDA) detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm and 275 nm.
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | Temperature | % Assay of 7-Fluorotryptamine HCl | % Total Degradation | Number of Degradation Products |
| 1 M HCl | 2 hours | 80°C | 88.2 | 11.8 | 2 |
| 1 M NaOH | 2 hours | 80°C | 85.5 | 14.5 | 3 |
| 30% H₂O₂ | 24 hours | Room Temp | 79.1 | 20.9 | 4 |
| Thermal (Solid) | 48 hours | 105°C | 95.3 | 4.7 | 1 |
| Photolytic (UV) | 48 hours | Room Temp | 89.9 | 10.1 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biopharminternational.com [biopharminternational.com]
Technical Support Center: Synthesis of 7-Fluorotryptamine Hydrochloride
Welcome to the technical support center for the synthesis of 7-Fluorotryptamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate potential challenges during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 7-Fluorotryptamine?
A1: The most prevalent synthetic strategies for this compound involve a two-stage process:
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Synthesis of the 7-fluoroindole core: The most common methods for constructing the 7-fluoroindole intermediate are the Fischer indole synthesis and the Leimgruber-Batcho synthesis.
-
Introduction of the ethylamine side chain: Once 7-fluoroindole is obtained, the ethylamine side chain is typically introduced at the C3 position using methods such as the Speeter-Anthony synthesis or the gramine method.
Q2: What is the Fischer indole synthesis and what are the potential side reactions when preparing 7-fluoroindole?
A2: The Fischer indole synthesis is a classic method for forming the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions. For 7-fluoroindole, this typically involves the reaction of (2-fluorophenyl)hydrazine with a suitable carbonyl compound.
Potential Side Reactions and Troubleshooting:
-
Formation of Regioisomers: While the cyclization of (2-fluorophenyl)hydrazine is expected to yield the 7-fluoro isomer, there is a possibility of forming other regioisomers, such as 5-fluoroindole, depending on the reaction conditions.
-
Troubleshooting: Careful selection of the acid catalyst (e.g., polyphosphoric acid, zinc chloride) and reaction temperature can help maximize the yield of the desired 7-fluoro isomer.[1]
-
-
N-N Bond Cleavage: The hydrazone intermediate can undergo cleavage of the N-N bond, leading to the formation of 2-fluoroaniline as a byproduct, which reduces the overall yield.
-
Polymerization/Decomposition: Under strongly acidic conditions and high temperatures, the starting materials and the indole product can be prone to polymerization and decomposition, leading to the formation of tarry byproducts.
-
Troubleshooting: Use of milder acid catalysts and careful optimization of the reaction temperature and time are crucial to minimize these side reactions.
-
Q3: What is the Speeter-Anthony synthesis for converting 7-fluoroindole to 7-fluorotryptamine, and what are its common pitfalls?
A3: The Speeter-Anthony synthesis is a widely used method for preparing tryptamines from indoles.[2] It involves the reaction of 7-fluoroindole with oxalyl chloride to form an indol-3-ylglyoxylyl chloride intermediate. This intermediate is then reacted with an amine (e.g., ammonia or a primary amine) to form a glyoxylamide, which is subsequently reduced to the corresponding tryptamine.
Common Pitfalls and Troubleshooting:
-
Moisture Sensitivity: Oxalyl chloride is highly reactive with water, and any moisture in the reaction will lead to its decomposition and the formation of oxalic acid, reducing the yield of the desired intermediate.
-
Troubleshooting: Ensure all glassware is thoroughly dried and the reaction is carried out under an inert, anhydrous atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Incomplete Reduction: The final reduction step, typically carried out with a strong reducing agent like lithium aluminum hydride (LAH), can sometimes be incomplete.
-
Troubleshooting: Use a sufficient excess of a fresh, high-quality reducing agent. Ensure the reaction is carried out under strictly anhydrous conditions, as LAH reacts violently with water.[3]
-
-
Formation of Over-reduction Products: In some cases, over-reduction of the indole ring can occur, leading to the formation of 7-fluoroindoline derivatives.
-
Troubleshooting: Careful control of the reaction temperature and time can help to minimize over-reduction.
-
Q4: How is the hydrochloride salt of 7-Fluorotryptamine prepared and what are the challenges?
A4: The hydrochloride salt is typically prepared by dissolving the freebase of 7-Fluorotryptamine in a suitable organic solvent (e.g., isopropanol, ethanol) and adding a solution of hydrogen chloride in an organic solvent (e.g., HCl in isopropanol or diethyl ether). The salt then precipitates out of the solution and can be collected by filtration.
Challenges and Troubleshooting:
-
Purity of the Freebase: The purity of the final salt is highly dependent on the purity of the starting freebase. Any impurities in the freebase may co-precipitate with the hydrochloride salt.
-
Troubleshooting: Ensure the 7-Fluorotryptamine freebase is thoroughly purified (e.g., by column chromatography or recrystallization) before salt formation.
-
-
Crystallization Issues: The hydrochloride salt may sometimes precipitate as an oil or a very fine powder that is difficult to filter.
-
Troubleshooting: The choice of solvent is critical. A solvent in which the freebase is soluble but the hydrochloride salt is insoluble is ideal. Seeding the solution with a small crystal of the product can sometimes induce crystallization. Slow addition of the HCl solution and controlled cooling can also promote the formation of well-defined crystals.
-
Troubleshooting Guides
Issue 1: Low Yield in 7-Fluoroindole Synthesis via Fischer Indole Method
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction mixture turns dark and tarry | Polymerization or decomposition of starting materials or product. | - Use a milder acid catalyst. - Optimize the reaction temperature; avoid excessive heat. - Ensure the purity of the (2-fluorophenyl)hydrazine starting material. |
| Significant amount of 2-fluoroaniline detected in the product mixture | N-N bond cleavage of the hydrazone intermediate. | - Use a milder Lewis acid catalyst. - Lower the reaction temperature. |
| Presence of multiple indole isomers in the product | Lack of regioselectivity in the cyclization step. | - Screen different acid catalysts and solvents to find conditions that favor the formation of the 7-fluoro isomer. |
Issue 2: Problems in the Speeter-Anthony Synthesis of 7-Fluorotryptamine
| Symptom | Possible Cause | Troubleshooting Steps |
| Low yield of the indol-3-ylglyoxylyl chloride intermediate | Decomposition of oxalyl chloride due to moisture. | - Ensure all glassware and solvents are anhydrous. - Perform the reaction under an inert atmosphere. |
| Formation of a hydroxylated byproduct instead of the tryptamine | Incomplete reduction of the glyoxylamide intermediate. | - Use a fresh, high-quality batch of lithium aluminum hydride (LAH). - Increase the excess of LAH used. - Ensure the reaction is performed under strictly anhydrous conditions.[3] |
| Presence of 7-fluoroindoline derivatives in the final product | Over-reduction of the indole ring. | - Carefully control the reaction temperature during the reduction step. - Monitor the reaction closely and quench it as soon as the starting material is consumed. |
Issue 3: Challenges in the Purification and Salt Formation of this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Final product has low purity after salt formation | Impurities from the freebase co-precipitated. | - Purify the 7-Fluorotryptamine freebase by column chromatography or recrystallization before converting it to the hydrochloride salt. |
| The hydrochloride salt oils out or forms a very fine precipitate | Poor crystallization conditions. | - Experiment with different solvents for the salt formation. - Try slow cooling or seeding the solution to induce crystallization. - Use a solvent system where the salt has lower solubility. |
Experimental Protocols
Protocol 1: Synthesis of 7-Fluoroindole via Fischer Indole Synthesis
This protocol is a general guideline and may require optimization.
-
Hydrazone Formation: In a round-bottom flask, dissolve (2-fluorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add a slight excess (1.1 eq) of a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde equivalent for the tryptamine side chain).
-
Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) and heat the mixture to reflux for 1-2 hours to form the hydrazone.
-
Cyclization: Cool the reaction mixture and remove the solvent under reduced pressure.
-
To the crude hydrazone, add an excess of a strong acid catalyst such as polyphosphoric acid or zinc chloride.
-
Heat the mixture to the appropriate temperature (typically 100-180 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 7-fluoroindole by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of 7-Fluorotryptamine from 7-Fluoroindole (Speeter-Anthony Method)
This protocol is a general guideline and should be performed by experienced chemists due to the use of hazardous reagents.
-
Formation of 7-Fluoro-3-indoleglyoxylyl chloride: Dissolve 7-fluoroindole (1.0 eq) in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (1.1 eq) in the same anhydrous solvent.
-
Stir the reaction mixture at 0 °C for 1-2 hours, during which the intermediate will precipitate.
-
Amidation: Without isolating the intermediate, bubble anhydrous ammonia gas through the suspension or add a solution of the desired amine (e.g., dimethylamine for N,N-dimethyltryptamine) in an anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Work-up: Quench the reaction with water and extract the glyoxylamide product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate to obtain the crude 7-fluoro-3-indoleglyoxylamide.
-
Reduction: In a separate flask, prepare a suspension of lithium aluminum hydride (LAH) (a sufficient excess, e.g., 2-4 eq) in an anhydrous ether (e.g., THF) under an inert atmosphere.
-
Add a solution of the crude glyoxylamide in anhydrous THF to the LAH suspension dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux and monitor by TLC.
-
Quenching and Purification: Cool the reaction to 0 °C and carefully quench the excess LAH by the sequential addition of water and then a sodium hydroxide solution (Fieser workup).
-
Filter the resulting aluminum salts and wash the filter cake with an organic solvent.
-
Concentrate the filtrate to obtain the crude 7-fluorotryptamine freebase.
-
Purify the freebase by column chromatography or recrystallization.
-
Hydrochloride Salt Formation: Dissolve the purified freebase in a minimal amount of a suitable solvent (e.g., isopropanol) and add a solution of HCl in the same or another suitable solvent until the pH is acidic.
-
Collect the precipitated this compound by filtration, wash with a cold solvent, and dry under vacuum.
Data Presentation
Table 1: Comparison of Synthetic Routes for 7-Fluoroindole
| Method | Typical Reagents | Common Catalysts | Typical Yields | Key Advantages | Common Disadvantages |
| Fischer Indole Synthesis | (2-fluorophenyl)hydrazine, carbonyl compound | Polyphosphoric acid, ZnCl₂, H₂SO₄ | 40-70% | Readily available starting materials, one-pot potential. | Harsh acidic conditions, potential for side reactions. |
| Leimgruber-Batcho | 2-Fluoro-6-nitrotoluene, dimethylformamide dimethyl acetal | Reductive cyclization catalysts (e.g., Pd/C, Fe/AcOH) | 60-80% | Milder conditions, good yields. | Multi-step process. |
Table 2: Comparison of Methods for Ethylamine Side Chain Introduction
| Method | Key Reagents | Typical Yields (from indole) | Key Advantages | Common Disadvantages |
| Speeter-Anthony | Oxalyl chloride, amine, LiAlH₄ | 50-70% | Versatile for N-substituted tryptamines, good yields. | Use of hazardous reagents (oxalyl chloride, LAH), moisture sensitive. |
| Gramine Method | Formaldehyde, dimethylamine, NaCN, LiAlH₄ | 40-60% | Avoids oxalyl chloride. | Multi-step, use of cyanide. |
Visualizations
Caption: Workflow of the Fischer Indole Synthesis for 7-Fluoroindole.
Caption: Workflow of the Speeter-Anthony Synthesis of 7-Fluorotryptamine.
Caption: General Troubleshooting Workflow for Synthesis Issues.
References
Technical Support Center: Purification of 7-Fluorotryptamine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Fluorotryptamine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available this compound?
A1: Commercially available this compound is typically sold with a purity of ≥95% as a crystalline solid.[1] However, for sensitive applications, further purification may be necessary to remove residual starting materials, byproducts, or degradation products.
Q2: What are the common methods for purifying this compound?
A2: The most common methods for purifying tryptamine derivatives like this compound are:
-
Recrystallization: A technique to purify solids based on differences in solubility.
-
Column Chromatography: A method to separate compounds based on their differential adsorption to a stationary phase.
-
Acid-Base Extraction: A liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.
Q3: What are the likely impurities in a crude sample of this compound?
A3: Impurities can arise from the synthesis process, which often involves the Fischer indole synthesis.[2][3][4] Potential impurities include:
-
Unreacted starting materials (e.g., 7-fluorophenylhydrazine and 4-aminobutanal derivatives).
-
Side-products from the Fischer indole synthesis, such as regioisomers or polymeric materials.[5]
-
Residual solvents from the reaction or initial workup.
-
Degradation products, as tryptamines can be sensitive to strong acids and oxidation.
Q4: How should I store purified this compound?
A4: this compound should be stored at -20°C for long-term stability.[1] It is a crystalline solid and should be kept in a tightly sealed container to protect it from moisture and air.
Troubleshooting Guides
Recrystallization
Issue 1: The compound does not dissolve in the recrystallization solvent, even with heating.
-
Possible Cause: The chosen solvent is not polar enough to dissolve the hydrochloride salt.
-
Solution:
-
Add a more polar co-solvent dropwise to the heated mixture until the compound dissolves. For example, if you are using ethyl acetate, add ethanol or methanol.
-
Alternatively, choose a more polar primary solvent system.
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.
-
Solution:
-
Add a small amount of the hot solvent to redissolve the oil, then allow the solution to cool more slowly.
-
Try scratching the inside of the flask with a glass rod at the solvent line to induce crystallization.
-
Add a seed crystal of pure this compound if available.
-
If the issue persists, consider that the compound may be too impure for recrystallization and pre-purify using another method like column chromatography or acid-base extraction.
-
Issue 3: No crystals form after the solution has cooled to room temperature and been placed in an ice bath.
-
Possible Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Evaporate some of the solvent under reduced pressure or by gentle heating and allow the solution to cool again.
-
Induce crystallization by scratching the flask or adding a seed crystal.
-
Column Chromatography
Issue 1: The compound does not move from the origin on the silica gel column.
-
Possible Cause: The mobile phase is not polar enough to elute the polar hydrochloride salt.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For a dichloromethane/methanol system, slowly increase the percentage of methanol.
-
Consider adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the mobile phase to suppress the interaction of the amine with the acidic silica gel. Note that this will yield the free base, which will need to be converted back to the hydrochloride salt.
-
Issue 2: The compound elutes too quickly with poor separation from impurities.
-
Possible Cause: The mobile phase is too polar.
-
Solution:
-
Start with a less polar mobile phase and gradually increase the polarity (gradient elution). This will allow for better separation of less polar impurities from your target compound.
-
Issue 3: Streaking or tailing of the compound spot on the column/TLC plate.
-
Possible Cause: Interaction of the basic amine with the acidic silica gel.
-
Solution:
-
Add a small amount of a base (e.g., triethylamine or ammonia) to the mobile phase.
-
Alternatively, use a different stationary phase, such as alumina or a reversed-phase silica gel (C18).
-
Acid-Base Extraction
Issue 1: An emulsion forms at the interface between the aqueous and organic layers.
-
Possible Cause: Vigorous shaking or the presence of particulate matter.
-
Solution:
-
Allow the mixture to stand for a longer period.
-
Gently swirl or rock the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution) to help break the emulsion.
-
Filter the entire mixture through a pad of celite or glass wool.
-
Issue 2: Low recovery of the product after extraction.
-
Possible Cause:
-
Incomplete extraction from one of the phases.
-
The pH of the aqueous phase was not sufficiently acidic or basic.
-
-
Solution:
-
Perform multiple extractions with smaller volumes of the organic solvent.
-
Ensure the pH of the aqueous layer is appropriate for each step. Use a pH meter or pH paper to verify. For extraction of the free base into an organic solvent, the pH should be >10. For extraction of the hydrochloride salt into the aqueous phase, the pH should be <4.
-
Experimental Protocols
Recrystallization of this compound
This protocol is based on methods for similar tryptamine hydrochlorides.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid.
-
Slowly add ethyl acetate (a less polar anti-solvent) to the hot solution until a slight turbidity persists.
-
Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the crystals under vacuum.
Quantitative Data Summary:
| Parameter | Value/Range |
| Primary Solvent | Ethanol |
| Anti-solvent | Ethyl Acetate |
| Approximate Solvent Ratio (Ethanol:Ethyl Acetate) | 1:3 to 1:5 (to be optimized) |
| Cooling Temperature | 0-4 °C |
Column Chromatography of 7-Fluorotryptamine (as Free Base)
This protocol describes the purification of the free base form on silica gel. The purified free base can then be converted back to the hydrochloride salt.
Materials:
-
Crude 7-Fluorotryptamine (free base)
-
Silica gel (60 Å, 230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (TEA)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% DCM) and pack the chromatography column.
-
Dissolve the crude 7-Fluorotryptamine free base in a minimal amount of DCM.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of increasing polarity. Start with 100% DCM and gradually increase the percentage of methanol (e.g., from 0% to 10% methanol in DCM). A small amount of triethylamine (0.1%) can be added to the mobile phase to reduce tailing.
-
Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
To convert the purified free base back to the hydrochloride salt, dissolve it in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent or bubble dry HCl gas through the solution until precipitation is complete. Collect the precipitate by filtration.
Quantitative Data Summary:
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Dichloromethane/Methanol Gradient |
| Gradient Range | 0% to 10% Methanol in Dichloromethane |
| Modifier | 0.1% Triethylamine (optional) |
Acid-Base Extraction of 7-Fluorotryptamine
Materials:
-
Crude this compound
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Dichloromethane (DCM) or Ethyl acetate
-
Separatory funnel
-
pH paper or pH meter
Procedure:
-
Dissolve the crude this compound in water.
-
Add 1 M NaOH solution dropwise while stirring until the pH of the aqueous solution is >10. This will convert the hydrochloride salt to the free base.
-
Transfer the basic aqueous solution to a separatory funnel and extract with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent to obtain the purified 7-Fluorotryptamine free base.
-
To convert back to the hydrochloride salt, dissolve the free base in a suitable organic solvent and add a solution of HCl in that solvent.
Visualizations
Caption: Recrystallization workflow for this compound.
Caption: Column chromatography workflow for 7-Fluorotryptamine free base.
Caption: Acid-base extraction workflow for 7-Fluorotryptamine.
References
Technical Support Center: 7-Fluorotryptamine Hydrochloride
Disclaimer: 7-Fluorotryptamine hydrochloride is a research chemical. Its biological effects are not extensively documented in published literature. This guide is intended to provide general best practices and troubleshooting advice based on the chemical properties of tryptamines and standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent and storage conditions for this compound?
A1: Based on available data, this compound is a crystalline solid with good stability. For optimal shelf-life, it should be stored at -20°C.[1] The compound is soluble in various organic solvents. Stock solutions can be prepared in:
It is recommended to prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Q2: I am observing lower-than-expected potency in my cellular assay. What could be the cause?
A2: Several factors could contribute to lower-than-expected potency:
-
Compound Degradation: Ensure the compound has been stored correctly and that the stock solution is not expired. If possible, verify the compound's integrity using analytical methods like LC-MS.
-
Solubility Issues: Poor solubility in the aqueous assay buffer can lead to a lower effective concentration. Consider using a lower concentration of the organic solvent from your stock solution or preparing the final dilution in a buffer containing a solubilizing agent like BSA.
-
Receptor Subtype Specificity: While some fluorinated tryptamines show selectivity for the 5-HT2C receptor, the full receptor binding profile of this compound is not well-characterized.[1][2] Your cell line or tissue preparation may express a different 5-HT receptor subtype for which this compound has lower affinity.
-
Assay Conditions: Optimize incubation times, cell density, and buffer composition for your specific assay.
Q3: What are the expected off-target effects of this compound?
A3: The off-target effects are not well-documented. However, like other tryptamine derivatives, it may interact with various serotonin (5-HT) receptor subtypes. Studies on other fluorinated tryptamines have shown varying affinities for 5-HT1A, 5-HT2A, and 5-HT2C receptors.[3][4] It is crucial to perform counter-screening against a panel of related receptors to determine the selectivity profile of the compound in your experimental system.
Q4: What are the essential experimental controls when working with this compound?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: All treatments should be compared to a vehicle control (the solvent used to dissolve the compound, e.g., 0.1% DMSO) to account for any effects of the solvent on the cells or tissue.
-
Positive Control: Use a known agonist or antagonist for the receptor of interest to confirm that the assay is performing as expected.
-
Negative Control: In binding assays, use a known non-binding compound to determine the level of non-specific binding.
-
Cell-Free Control: To rule out compound interference with the detection method (e.g., fluorescence or luminescence), perform the assay in the absence of cells or membranes.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent cell plating, inaccurate pipetting, or compound precipitation. | Ensure homogenous cell suspension before plating. Use calibrated pipettes and proper technique. Visually inspect wells for any signs of compound precipitation after addition. |
| No dose-response relationship observed. | The concentration range is too high or too low. The compound is inactive in the tested system. | Test a wider range of concentrations, typically from 1 nM to 100 µM. Verify the compound's activity in a different assay system or against a different receptor subtype. |
| High background signal in a receptor binding assay. | Non-specific binding of the radioligand to the filter or membranes. | Pre-soak filters in a blocking agent like polyethyleneimine. Optimize the amount of membrane protein used. Include a non-specific binding control (a high concentration of a known ligand) to subtract background. |
| Unexpected agonist activity in an antagonist assay. | The compound may be a partial agonist. | Characterize the compound's activity in a functional assay that can distinguish between full agonists, partial agonists, and antagonists (e.g., a second messenger assay). |
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 159730-09-3 | [1][5][6] |
| Molecular Formula | C₁₀H₁₁FN₂ • HCl | [1] |
| Formula Weight | 214.7 g/mol | [1] |
| Purity | ≥95% | [1] |
| Formulation | A crystalline solid | [1] |
| Storage Temperature | -20°C | [1] |
| Stability | ≥ 5 years (under proper storage) | [1] |
| Solubility (DMF) | 10 mg/mL | [1] |
| Solubility (DMSO) | 10 mg/mL | [1] |
| Solubility (Ethanol) | 20 mg/mL | [1] |
| λmax | 216, 266 nm | [1] |
Experimental Protocols & Visualizations
General Experimental Workflow
The following diagram outlines a general workflow for characterizing a novel compound like this compound.
Caption: General workflow for in vitro compound characterization.
Potential Signaling Pathway
Given that fluorinated tryptamines may act on 5-HT receptors, a potential signaling pathway to investigate is the Gq-coupled pathway activated by certain 5-HT receptors (e.g., 5-HT2A, 5-HT2C).
Caption: Hypothetical Gq-coupled 5-HT receptor signaling pathway.
Detailed Methodology: General Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for a specific 5-HT receptor (e.g., 5-HT2C) expressed in cell membranes.
1. Materials:
-
Cell Membranes: Prepared from a cell line recombinantly expressing the human 5-HT receptor of interest.
-
Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with known high affinity and selectivity for the target receptor (e.g., [³H]-Mesulergine for 5-HT2C).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound stock solution (10 mM in DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, non-radiolabeled ligand for the target receptor.
-
96-well Filter Plates: e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine.
-
Scintillation Cocktail & Microplate Scintillation Counter.
2. Procedure:
-
Prepare Compound Dilutions: Perform a serial dilution of the this compound stock solution in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 100 µM).
-
Assay Plate Setup (in triplicate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of the non-specific binding control.
-
Competitive Binding: Add 25 µL of each this compound dilution.
-
-
Add Radioligand: Add 25 µL of the radioligand (at a final concentration close to its Kd) to all wells.
-
Initiate Reaction: Add 50 µL of the diluted cell membrane preparation to all wells. The final volume should be 100 µL.
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtering the contents of the plate through the pre-soaked filter plate.
-
Washing: Wash the filters 3-5 times with ice-cold wash buffer to remove unbound radioligand.
-
Drying & Counting: Dry the filter plate completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the average counts per minute (CPM) of the NSB wells from the CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the log concentration of this compound.
-
Determine IC₅₀ and Ki: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value. The Ki value (inhibitory constant) can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 7-fluoro-Tryptamine-(hydro-chloride), 25MG | Labscoop [labscoop.com]
- 3. Effect of ring fluorination on the pharmacology of hallucinogenic tryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. 7-fluoro Tryptamine (hydrochloride) [A crystalline solid] [lgcstandards.com]
7-Fluorotryptamine hydrochloride solubility problems and solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility challenges and solutions for 7-Fluorotryptamine hydrochloride. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful preparation and use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid with established solubility in several organic solvents.[1] The aqueous solubility has not been definitively reported, but based on the parent compound, tryptamine hydrochloride, it is expected to be soluble in water.[2]
Data Presentation: Solubility of this compound
| Solvent | Solubility | Concentration (mg/mL) | Molar Concentration (mM) |
| Dimethylformamide (DMF) | Soluble | 10 mg/mL | 46.58 mM |
| Dimethyl sulfoxide (DMSO) | Soluble | 10 mg/mL | 46.58 mM |
| Ethanol | Soluble | 20 mg/mL | 93.16 mM |
| Water | Not officially reported | Estimated >10 mg/mL | Estimated >46.58 mM |
| Phosphate-Buffered Saline (PBS) | Not officially reported | See protocol below | See protocol below |
Molar concentration calculated using a molecular weight of 214.67 g/mol .
Q2: How should I prepare an aqueous solution of this compound for my experiments?
A2: Due to the lack of specific aqueous solubility data, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer of choice. This method ensures maximum solubility and minimizes the risk of precipitation in aqueous media.
Q3: The product datasheet mentions that 7-Fluorotryptamine is a potential 5-HT serotonin receptor agonist. What does this mean?
A3: As a potential 5-HT serotonin receptor agonist, this compound is believed to bind to and activate serotonin receptors, mimicking the effect of the natural neurotransmitter, serotonin (5-hydroxytryptamine).[1][3][4] Activation of these receptors can trigger a variety of intracellular signaling cascades.[5][6] The specific downstream effects will depend on the subtype of 5-HT receptor it interacts with and the cell type being studied.
Troubleshooting Guide
Q4: I am having trouble dissolving this compound directly in water or buffer. What should I do?
A4: Direct dissolution in aqueous solutions can sometimes be challenging for tryptamine derivatives. If you are encountering difficulties, please follow the troubleshooting steps below.
Caption: Troubleshooting workflow for dissolving this compound.
Q5: My this compound solution appears cloudy or has particulates. What could be the cause?
A5: Cloudiness or the presence of particulates can indicate several issues:
-
Incomplete Dissolution: The compound may not be fully dissolved. Refer to the troubleshooting workflow above.
-
Precipitation: The compound may have precipitated out of solution, especially if an aqueous solution was stored for an extended period or at a low temperature. It is recommended to prepare aqueous solutions fresh for each experiment.
-
Contamination: The solvent or the compound itself may be contaminated. Ensure you are using high-purity, sterile solvents and proper handling techniques.
Q6: How stable is this compound in solution?
A6: While the solid form is stable for at least five years when stored at -20°C, solutions are less stable.[4] Stock solutions in anhydrous organic solvents like DMSO or ethanol can be stored at -20°C for several weeks. Aqueous solutions, however, are not recommended for storage and should be prepared fresh daily to avoid degradation and ensure experimental reproducibility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 2.15 mg of this compound (MW: 214.67 g/mol ).
-
Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the vial containing the compound.
-
Mixing: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C in a tightly sealed vial.
Protocol 2: Preparation of a 100 µM Working Solution in Aqueous Buffer from a DMSO Stock
-
Thaw Stock: Thaw the 10 mM DMSO stock solution at room temperature.
-
Dilution: In a sterile microcentrifuge tube, add 10 µL of the 10 mM DMSO stock solution to 990 µL of your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Mixing: Gently pipette up and down to mix the solution thoroughly.
-
Final Concentration: This will result in a 100 µM working solution with a final DMSO concentration of 1%. Ensure this concentration of DMSO is compatible with your experimental system.
-
Usage: Use the freshly prepared working solution immediately. Do not store aqueous solutions.
Caption: Experimental workflow for solution preparation.
Potential Signaling Pathway
While the specific signaling pathway for this compound has not been fully elucidated, it is hypothesized to act as an agonist at 5-HT receptors. Many of these receptors are G-protein coupled receptors (GPCRs). The diagram below illustrates a potential signaling cascade following the activation of a Gq-coupled 5-HT receptor.
Caption: Hypothetical Gq-coupled 5-HT receptor signaling pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 7-fluoro-Tryptamine-(hydro-chloride), 25MG | Labscoop [labscoop.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 7-Fluorotryptamine Hydrochloride and Other Tryptamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 7-Fluorotryptamine hydrochloride against other notable tryptamine derivatives. The objective is to present available experimental data on their pharmacological profiles, including receptor binding affinities, functional activities, and key signaling pathways. It is important to note that while 7-Fluorotryptamine is available as a research chemical, its specific biological effects are not extensively documented in peer-reviewed literature.[1] Therefore, this comparison leverages data from related fluorinated analogs and foundational tryptamines to infer potential characteristics and highlight structure-activity relationships.
Pharmacodynamic Profile: Receptor Binding and Functional Activity
Tryptamine derivatives primarily exert their effects through interaction with serotonin (5-HT) receptors, with the 5-HT₂A receptor being a key target for the hallucinogenic properties of many of these compounds.[2] The introduction of a fluorine atom to the indole ring of the tryptamine scaffold can significantly alter a compound's electronic properties and binding affinity.[3] Generally, fluorination has been observed to have a minimal impact on affinity for 5-HT₂A/₂C receptors but may reduce affinity for the 5-HT₁A receptor.[3][4]
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) of Tryptamine Derivatives
| Compound | 5-HT₁A | 5-HT₂A | 5-HT₂C | 5-HT₃ (Kᵢ, µM) |
|---|---|---|---|---|
| 7-Fluorotryptamine HCl | Not Reported | Not Reported | Not Reported | Not Reported |
| Tryptamine | >10000 | >10000 | >10000 | 4.8[5][6] |
| N,N-Dimethyltryptamine (DMT) | 108 | 116 | 63.6 | Not Reported |
| Psilocin (4-HO-DMT) | 127 | 59 | 23 | Not Reported |
| 5-Fluorotryptamine | Not Reported | Not Reported | Not Reported | 0.8 (5-HT₃A)[5][6] |
| 5-Chlorotryptamine | Not Reported | Not Reported | Not Reported | 2.7 (5-HT₃A)[5][6] |
Note: Data for DMT and Psilocin are adapted from publicly available databases and literature. Lower Kᵢ values indicate higher binding affinity.
Table 2: Comparative Functional Activity (EC₅₀, nM & Rₘₐₓ) of Tryptamine Derivatives
| Compound | Receptor | Assay Type | EC₅₀ (nM) | Rₘₐₓ / Eₘₐₓ |
|---|---|---|---|---|
| 7-Fluorotryptamine HCl | --- | --- | Not Reported | Not Reported |
| Tryptamine | 5-HT₃A | Electrophysiology | 113,000[5][6] | 0.15 (Partial Agonist)[5][6] |
| 5-Fluorotryptamine | 5-HT₃A | Electrophysiology | 16,000[5][6] | 0.64 (Partial Agonist)[5][6] |
| 5-Fluorotryptamine | 5-HT₃AB | Electrophysiology | 27,000[5][6] | 0.45 (Partial Agonist)[5][6] |
| 5-Chlorotryptamine | 5-HT₃A | Electrophysiology | 8,100[5][6] | 0.0037 (Weak Partial Agonist)[5][6] |
Note: Rₘₐₓ is the maximal response relative to the full agonist 5-HT. EC₅₀ is the concentration for 50% of maximal response.
Key Signaling Pathways
The psychedelic effects of many tryptamines are mediated primarily through agonist activity at the 5-HT₂A receptor, a G-protein coupled receptor (GPCR).[2][7] Activation of this receptor initiates a downstream signaling cascade involving the Gq protein, leading to changes in neuronal activity.
Caption: Canonical 5-HT₂A receptor Gq-coupled signaling pathway.
Experimental Protocols
The data presented in this guide are typically generated from standardized in vitro assays designed to characterize ligand-receptor interactions.
A. Radioligand Binding Assay
This competitive assay quantifies the affinity of a test compound for a specific receptor.
-
Objective: To determine the binding affinity (Kᵢ) of a compound by measuring its ability to displace a radiolabeled ligand of known affinity.
-
Methodology:
-
Preparation: Cell membranes expressing the target receptor (e.g., 5-HT₂A) are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) and varying concentrations of the unlabeled test compound (e.g., 7-Fluorotryptamine HCl).
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration.
-
Quantification: The radioactivity of the filters is measured using a scintillation counter.
-
Analysis: Data are used to generate a competition curve, from which the IC₅₀ (concentration of test compound that displaces 50% of the radioligand) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.
-
B. In Vitro Functional Assay (Calcium Flux)
This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist at a Gq-coupled receptor.[8]
-
Objective: To quantify the ability of a compound to activate the 5-HT₂A receptor and trigger downstream signaling, measured by changes in intracellular calcium concentration.
-
Methodology:
-
Cell Culture: A cell line stably expressing the 5-HT₂A receptor (e.g., HEK293) is cultured.[5]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: Varying concentrations of the test agonist are added to the cells.
-
Signal Detection: A fluorimetric imaging plate reader measures the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in intracellular calcium.
-
Analysis: A dose-response curve is generated by plotting the fluorescence change against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.
-
Caption: General workflow for in vitro binding and functional assays.
Summary and Future Directions
The pharmacological profile of this compound remains largely uncharacterized in public-domain scientific literature. Based on structure-activity relationships from related fluorinated tryptamines, it can be hypothesized to act as an agonist at serotonin receptors. However, its specific affinity and functional potency at key targets like 5-HT₁A, 5-HT₂A, and 5-HT₂C are unknown.
Data from 5-Fluorotryptamine demonstrates that the position and nature of the halogen substituent are critical for receptor interaction and functional outcome.[5][6] For instance, 5-Fluorotryptamine is a significantly more potent partial agonist at the 5-HT₃A receptor than the parent tryptamine molecule, while 5-Chlorotryptamine shows similar affinity but drastically reduced efficacy.[5][6]
Further research, employing the standardized experimental protocols outlined above, is necessary to fully elucidate the pharmacodynamic and pharmacokinetic properties of this compound. Such studies will clarify its potential utility as a research tool and its comparative standing among the broader class of tryptamine derivatives.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The hallucinogenic world of tryptamines: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Fluorotryptamine | High-Purity Research Chemical [benchchem.com]
- 4. "Synthesis and pharmacological evaluation of fluorinated hallucinogenic" by Joseph Bernard Blair [docs.lib.purdue.edu]
- 5. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
A Comparative Guide to the Biological Activity of 7-Fluorotryptamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 7-Fluorotryptamine hydrochloride with its structural analogs, 5-Fluorotryptamine and Tryptamine. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound is a tryptamine derivative that has garnered interest in neuropharmacology and cell biology. The introduction of a fluorine atom at the 7-position of the indole ring can significantly alter the compound's electronic properties, metabolic stability, and binding affinity to various biological targets.[1] This guide focuses on its activity as a serotonin (5-HT) receptor agonist and its recently identified role as an agonist for the G protein-coupled receptor 5A (GPRC5A).
Comparative Biological Activity
The following tables summarize the available quantitative data for this compound and its analogs. It is important to note that there is a significant gap in the publicly available data regarding the specific binding affinities and functional potencies of 7-Fluorotryptamine at serotonin receptors.
Serotonin Receptor Activity
While 7-Fluorotryptamine is suggested to be a potential 5-HT receptor agonist with selectivity for the 5-HT2C subtype, specific quantitative data to confirm this is currently lacking in the literature.[1] The table below presents available data for the comparator compounds.
| Compound | Receptor Subtype | Assay Type | Value | Unit | Reference |
| 7-Fluorotryptamine HCl | 5-HT Receptors | - | Data Not Available | - | |
| 5-Fluorotryptamine | 5-HT3A | Radioligand Binding (Ki) | 0.8 | µM | [2] |
| 5-HT3A | Functional Assay (EC50) | 16 | µM | [2] | |
| Tryptamine | 5-HT3A | Radioligand Binding (Ki) | 4.8 | µM | [2] |
| 5-HT3A | Functional Assay (EC50) | 113 | µM | [2] |
GPRC5A Receptor Activity
Recent studies have identified 7-Fluorotryptamine as a potent agonist of the orphan receptor GPRC5A.[3][4]
| Compound | Receptor | Assay Type | Value | Unit | Reference |
| 7-Fluorotryptamine HCl | GPRC5A | β-arrestin Recruitment (EC50) | 7.2 | µM | [3][5] |
| 5-Fluorotryptamine | GPRC5A | β-arrestin Recruitment (EC50) | Data Not Available | - | |
| Tryptamine | GPRC5A | β-arrestin Recruitment (EC50) | 88.9 | µM | [3] |
In Vitro Cytotoxicity
The cytotoxic effects of tryptamine and fluorotryptamine derivatives have been investigated. In one study, tryptamine and fluorotryptamine amides of oleanolic acid were found to be inactive in several cancer cell lines and a normal fibroblast cell line.[6]
| Compound | Cell Line(s) | Assay Type | Value (IC50) | Unit | Reference |
| 7-Fluorotryptamine HCl | - | - | Data Not Available | - | |
| 5-Fluorotryptamine | HeLa, G-361, MCF7, A549, BJ | MTT Assay | > 50 | µM | [6] |
| Tryptamine | HeLa, G-361, MCF7, A549, BJ | MTT Assay | > 50 | µM | [6] |
Signaling Pathways & Experimental Workflows
To aid in the experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and a general workflow for assessing the biological activity of these compounds.
Caption: 5-HT2C Receptor Signaling Pathway.
Caption: GPRC5A-Mediated β-Arrestin Recruitment.
Caption: General Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay for Serotonin Receptors
Objective: To determine the binding affinity (Ki) of test compounds for specific serotonin receptor subtypes.
Materials:
-
Cell membranes expressing the target human serotonin receptor (e.g., 5-HT2C).
-
Radioligand (e.g., [3H]-mesulergine for 5-HT2C).
-
Test compounds: 7-Fluorotryptamine HCl, 5-Fluorotryptamine, Tryptamine.
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding determinator (e.g., 10 µM mianserin for 5-HT2C).
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Cell membranes, radioligand, and binding buffer.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding determinator.
-
Competitive Binding: Cell membranes, radioligand, and varying concentrations of the test compound.
-
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GPRC5A-Mediated β-Arrestin Recruitment Assay
Objective: To determine the potency (EC50) of test compounds in inducing GPRC5A-mediated β-arrestin recruitment.
Materials:
-
HEK293 cells stably co-expressing GPRC5A and a β-arrestin reporter system (e.g., PathHunter® β-arrestin assay).
-
Test compounds: 7-Fluorotryptamine HCl, 5-Fluorotryptamine, Tryptamine.
-
Cell culture medium and assay buffer.
-
Luminescent or fluorescent substrate for the reporter system.
-
Microplate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Plate the GPRC5A-expressing cells in a 96-well or 384-well plate and incubate overnight.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted test compounds to the cells and incubate for a specified period (e.g., 90 minutes) at 37°C.
-
Add the detection reagent containing the substrate for the reporter enzyme.
-
Incubate at room temperature to allow for signal development (e.g., 60 minutes).
-
Measure the luminescent or fluorescent signal using a microplate reader.
-
Plot the signal intensity against the logarithm of the test compound concentration.
-
Determine the EC50 value using non-linear regression analysis (sigmoidal dose-response curve).
MTT Assay for In Vitro Cytotoxicity
Objective: To determine the cytotoxic effect (IC50) of test compounds on cultured cells.
Materials:
-
Selected cancer or normal cell lines.
-
Test compounds: 7-Fluorotryptamine HCl, 5-Fluorotryptamine, Tryptamine.
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the test compound that causes 50% inhibition of cell growth) from the dose-response curve.
Conclusion
This compound is a valuable research tool with demonstrated potent agonist activity at the GPRC5A receptor. While it is also suggested to be a selective 5-HT2C receptor agonist, further quantitative studies are required to elucidate its precise pharmacological profile at serotonin receptors and enable a more comprehensive comparison with its fluorinated and non-fluorinated tryptamine analogs. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to conduct their own investigations into the biological activities of these compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 5-Fluorotryptamine is a partial agonist at 5-HT3 receptors, and reveals that size and electronegativity at the 5 position of tryptamine are critical for efficient receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Chemoproteomics reveals microbiota-derived aromatic monoamine agonists for GPRC5A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7-Fluorotryptamine | GPRC5A agonist | Probechem Biochemicals [probechem.com]
- 6. Novel Oleanolic Acid-Tryptamine and -Fluorotryptamine Amides: From Adaptogens to Agents Targeting In Vitro Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of 7-Fluorotryptamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Fluorotryptamine hydrochloride is a tryptamine derivative that holds potential as an agonist at serotonin (5-HT) receptors. The strategic placement of a fluorine atom on the tryptamine scaffold can significantly alter its pharmacological properties, including metabolic stability and receptor binding affinity. This guide provides a comparative analysis of the cross-reactivity of this compound. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide will draw comparisons with structurally related fluorinated tryptamines to offer a contextual understanding of its potential pharmacological profile.
Comparative Analysis of Receptor Binding and Functional Activity
To provide a framework for comparison, the following table summarizes the available quantitative data for other relevant tryptamine analogs. This data, gathered from various studies, allows for an indirect assessment of how 7-fluorination might influence receptor interaction.
Table 1: Comparative Receptor Binding Affinities (Kᵢ, nM) and Functional Activities (EC₅₀, nM; Eₘₐₓ, %) of Selected Tryptamine Analogs
| Compound | 5-HT₁A (Kᵢ) | 5-HT₂A (Kᵢ) | 5-HT₂C (Kᵢ) | 5-HT₁A (EC₅₀) | 5-HT₂A (EC₅₀) | 5-HT₂A (Eₘₐₓ) |
| 7-Fluorotryptamine HCl | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Tryptamine | Inactive | - | - | - | 7.36 ± 0.56 | 104 ± 4% |
| 5-Fluorotryptamine | - | - | - | - | - | - |
| 6-Fluorotryptamine | 267 | 606 | - | 54 | 81 | 101% |
Data for Tryptamine and 6-Fluorotryptamine are included for comparative purposes. The lack of available data for this compound is a significant gap in the current scientific literature.
Signaling Pathways and Experimental Workflows
Understanding the potential downstream effects of this compound requires an examination of the signaling pathways associated with its likely targets, primarily the serotonin receptors.
5-HT₂ Receptor Signaling Pathway
Activation of 5-HT₂ receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, typically involves the Gq/11 signaling cascade, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events.
Caption: Canonical Gq/11 signaling pathway activated by 5-HT₂ receptor agonists.
Experimental Workflow: Radioligand Binding Assay
Determining the binding affinity of a compound like this compound involves competitive radioligand binding assays. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for a competitive radioligand binding assay.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not available in the reviewed literature. However, a general protocol for a radioligand binding assay to determine the affinity for serotonin receptors is provided below as a template.
General Radioligand Binding Assay Protocol (for 5-HT Receptors)
-
Membrane Preparation:
-
Cell membranes expressing the human 5-HT receptor subtype of interest are prepared from cultured cells (e.g., HEK293, CHO).
-
Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer.
-
A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin for 5-HT₂A, [³H]mesulergine for 5-HT₂C).
-
A range of concentrations of the unlabeled test compound (this compound).
-
Receptor membranes.
-
-
For determination of non-specific binding, a high concentration of a known competing ligand is used instead of the test compound.
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
The filters are placed in scintillation vials with scintillation cocktail.
-
The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The binding affinity (Kᵢ) of the test compound is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion
While this compound is a compound of interest for its potential interactions with the serotonergic system, a comprehensive understanding of its cross-reactivity profile is currently hampered by a lack of publicly available quantitative experimental data. The information on related fluorinated tryptamines suggests that the 7-fluoro substitution may confer selectivity for the 5-HT₂C receptor. However, dedicated studies employing standardized binding and functional assays are necessary to elucidate the precise pharmacological profile of this compound and to accurately compare it with other tryptamine derivatives and existing therapeutic agents. The experimental protocols and workflows provided in this guide offer a foundational framework for conducting such investigations.
References
A Comparative Analysis of Receptor Affinity: 7-Fluorotryptamine Hydrochloride vs. N,N-Dimethyltryptamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the receptor affinity profiles of 7-Fluorotryptamine hydrochloride (7-F-Trp) and the well-characterized psychedelic compound N,N-dimethyltryptamine (DMT). While extensive quantitative data is available for DMT, allowing for a detailed understanding of its interactions with various receptors, the pharmacological profile of 7-F-Trp remains largely uncharacterized in publicly accessible literature. This guide summarizes the available data for DMT and offers a qualitative perspective on the potential receptor interactions of 7-F-Trp based on structure-activity relationships of related fluorinated tryptamines.
Quantitative Receptor Affinity Data: N,N-Dimethyltryptamine (DMT)
The affinity of a compound for a receptor is typically expressed in terms of the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher binding affinity. The following table summarizes the receptor binding data for DMT across a range of serotonin (5-HT) and other receptor subtypes.
| Receptor Subtype | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| Serotonin Receptors | |||
| 5-HT₁A | 39 - 2100 | [1] | |
| 5-HT₁B | 39 - 2100 | [1] | |
| 5-HT₁D | 39 - 2100 | [1] | |
| 5-HT₂A | 39 - 2100 | 75 | [1] |
| 5-HT₂B | 39 - 2100 | [1] | |
| 5-HT₂C | 39 - 2100 | [1] | |
| 5-HT₅A | 39 - 2100 | [1] | |
| 5-HT₆ | 39 - 2100 | [1] | |
| 5-HT₇ | 39 - 2100 | [1] | |
| Other Receptors | |||
| Sigma-1 | |||
| TAAR1 |
Note: A comprehensive table of DMT's binding affinities across a wider array of receptors can be compiled from various pharmacological databases and literature sources. The values presented here are indicative of its broad serotonergic activity.
Qualitative Comparison: this compound
-
Serotonin Receptors: Fluorination of tryptamines can have varied effects on receptor affinity. Some studies suggest that fluorination at the 7-position of the indole ring may not significantly alter the affinity for 5-HT₂A and 5-HT₂C receptors compared to the non-fluorinated parent compound. There is also a possibility of altered selectivity, with some fluorinated tryptamines showing a preference for the 5-HT₂C receptor over the 5-HT₂A and 5-HT₂B subtypes.
-
Other Receptors: The effect of 7-fluoro substitution on the affinity for other receptors, such as the sigma-1 receptor or trace amine-associated receptors (TAARs), has not been documented.
Further experimental investigation is required to determine the precise receptor binding profile of this compound.
Experimental Protocols
The determination of receptor binding affinities for compounds like DMT and 7-F-Trp is typically achieved through in vitro radioligand binding assays.
Radioligand Binding Assay (General Protocol)
This experimental workflow is a standard method for assessing the affinity of a test compound for a specific receptor.
Caption: A typical experimental workflow for a radioligand binding assay.
Key Steps in the Protocol:
-
Preparation of Receptor Source: This involves isolating cell membranes or tissue homogenates that express the receptor of interest.
-
Incubation: The receptor preparation is incubated with a specific radiolabeled ligand (a molecule that binds to the receptor and is tagged with a radioactive isotope) and varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.
-
Separation: After incubation, the mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be used to calculate the inhibition constant (Kᵢ), which represents the affinity of the test compound for the receptor.
Signaling Pathways
The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. DMT is known to primarily act on the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR), and also interacts with the sigma-1 receptor, an intracellular chaperone protein.
5-HT₂A Receptor Signaling Pathway
Activation of the 5-HT₂A receptor by an agonist like DMT primarily initiates the Gq/11 signaling cascade.
Caption: The Gq/11 signaling pathway activated by the 5-HT₂A receptor.
Sigma-1 Receptor Signaling
The sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its activation can modulate a variety of downstream signaling events, including ion channel function and cellular stress responses.
Caption: Simplified overview of Sigma-1 receptor signaling pathways.
References
Ensuring Purity of 7-Fluorotryptamine Hydrochloride for Robust In Vivo Research: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of a compound intended for in vivo studies is paramount. This guide provides a comprehensive comparison of analytical methods to confirm the purity of 7-Fluorotryptamine hydrochloride, a synthetic tryptamine and serotonin receptor agonist. We will delve into detailed experimental protocols, compare its performance with alternative serotonergic agents, and visualize key experimental and biological pathways.
Analytical Methods for Purity Confirmation
A multi-pronged approach utilizing orthogonal analytical techniques is recommended to ensure the comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose.
Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound
| Technique | Principle | Advantages | Limitations | Typical Purity Specification for In Vivo Studies |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. | High resolution and sensitivity for non-volatile and thermally labile compounds. Well-established for purity determination of tryptamines. | Requires a specific, validated method for the compound of interest. | ≥98% |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile components based on their partitioning between a stationary phase and a carrier gas, followed by mass analysis for identification. | Excellent for identifying and quantifying volatile impurities. Provides structural information from mass spectra. | Requires derivatization for non-volatile compounds like tryptamine salts. High temperatures can cause degradation of some analytes. | ≥98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and purity of a compound. | Provides unambiguous structural confirmation. Can quantify impurities without the need for a reference standard for each impurity (qNMR). ¹⁹F NMR is particularly useful for fluorinated compounds. | Lower sensitivity compared to chromatographic methods. May not detect trace-level impurities. | Conforms to reference spectra, with no significant impurity signals. |
Experimental Protocols
Detailed and validated protocols are essential for accurate and reproducible purity analysis.
High-Performance Liquid Chromatography (HPLC) Protocol (Adapted for 7-Fluorotryptamine HCl)
This protocol is adapted from established methods for tryptamine analysis and should be validated for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve this compound in Mobile Phase A to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (Adapted for 7-Fluorotryptamine)
This protocol involves derivatization to increase the volatility of the analyte.
-
Instrumentation: GC-MS system.
-
Derivatization: Acetylation or silylation of the primary amine can be performed. For example, react the sample with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Column: HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Injector and Transfer Line Temperature: 250°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Sample Preparation: Dissolve the derivatized sample in a suitable solvent like ethyl acetate.
-
Impurity Identification: Potential impurities include unreacted starting materials, by-products from the synthesis, and degradation products. Mass spectra of impurity peaks can be compared with spectral libraries for identification.
¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O).
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. The purity is assessed by comparing the integral of the analyte's signals to those of any visible impurities. The absence of signals from common solvents (e.g., acetone, dichloromethane) should also be confirmed.
-
¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is particularly useful for confirming the presence and purity of the fluorinated compound. A single sharp peak is expected for 7-Fluorotryptamine. The presence of other fluorine-containing impurities would be readily apparent. Quantitative NMR (qNMR) can be performed using a certified internal standard with a known fluorine content.
Comparison with Alternative Serotonergic Agents
This compound's effects are primarily mediated through serotonin receptors. For in vivo studies, researchers may consider other well-characterized serotonergic compounds like N,N-Dimethyltryptamine (DMT) and Psilocybin.
Table 2: Comparative Overview of 7-Fluorotryptamine HCl, DMT, and Psilocybin
| Compound | Primary Mechanism of Action | Reported In Vivo Effects | Potency (Receptor Affinity) | Considerations for In Vivo Studies |
| 7-Fluorotryptamine HCl | Serotonin receptor agonist, with potential selectivity for certain subtypes. | Expected to have psychedelic-like effects similar to other tryptamines, but specific in vivo data is limited. Fluorination may alter metabolism and duration of action. | Data is limited, but fluorination can modulate receptor affinity. | Limited published in vivo data requires careful dose-finding studies. Purity is critical to attribute observed effects solely to the compound. |
| N,N-Dimethyltryptamine (DMT) | Non-selective serotonin receptor agonist, particularly at 5-HT₂A and 5-HT₁A receptors.[2] | Potent, short-acting psychedelic effects. Induces profound alterations in perception, mood, and cognition.[3] | High affinity for various serotonin receptors.[3] | Rapid metabolism necessitates specific administration routes (e.g., intravenous infusion) for sustained effects in vivo.[4] |
| Psilocybin | Prodrug to psilocin, a non-selective serotonin receptor agonist, primarily acting on 5-HT₂A receptors.[5] | Long-lasting psychedelic effects. Has been investigated for its therapeutic potential in depression and anxiety.[6][7] | Psilocin has high affinity for 5-HT₂A receptors.[5] | Requires in vivo conversion to the active metabolite, psilocin. The long duration of action needs to be considered in experimental design.[5] |
Visualizing the Pathways
Understanding the experimental workflow and the potential biological targets of this compound is crucial for designing and interpreting in vivo studies.
7-Fluorotryptamine, as a tryptamine derivative, is expected to primarily interact with serotonin receptors. The 5-HT₂A and 5-HT₁A receptors are key targets for many psychedelic tryptamines.
The selection of an appropriate analytical method is crucial for ensuring the purity of this compound.
References
- 1. 7-Fluorotryptamine | High-Purity Research Chemical [benchchem.com]
- 2. Dimethyltryptamine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | N, N-Dimethyltryptamine (DMT), an Endogenous Hallucinogen: Past, Present, and Future Research to Determine Its Role and Function [frontiersin.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. In vitro and in vivo metabolism of psilocybin's active metabolite psilocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. documents.lgcstandards.com [documents.lgcstandards.com]
A Researcher's Guide to Schild Analysis: Characterizing Antagonist Affinity for 7-Fluorotryptamine Hydrochloride at the 5-HT3 Receptor
This guide provides a comprehensive overview of Schild analysis as a method to characterize the affinity of a competitive antagonist for its receptor, using the interaction between 7-Fluorotryptamine hydrochloride and a hypothetical antagonist at the 5-hydroxytryptamine-3 (5-HT3) receptor as a working example. While this compound is recognized as a potent agonist for the G-protein coupled receptor GPRC5A, this guide will explore its potential interactions within the well-characterized 5-HT3 receptor system for illustrative purposes.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals.
Understanding Schild Analysis
Schild analysis is a cornerstone of classical pharmacology, providing a robust method for quantifying the affinity of a competitive antagonist. The analysis is based on the principle that a competitive antagonist will produce a parallel rightward shift in the concentration-response curve of an agonist, without affecting the maximum response. The magnitude of this shift is dependent on the concentration and affinity of the antagonist. The key parameter derived from a Schild analysis is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.
Pharmacological Profile of this compound
This compound is a tryptamine derivative that has been identified as a potent agonist of the orphan G-protein coupled receptor, GPRC5A, inducing GPRC5A-mediated β-arrestin recruitment.[1][2][3][4] Additionally, related fluorinated tryptamines have been shown to interact with serotonin (5-HT) receptors. For instance, 5-fluorotryptamine acts as a partial agonist at 5-HT3 receptors. Given this precedent, this guide will use this compound as a hypothetical agonist at the 5-HT3 receptor to demonstrate the application of Schild analysis.
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists like serotonin leads to the opening of a non-selective cation channel, resulting in neuronal depolarization. Antagonists of the 5-HT3 receptor, such as ondansetron and granisetron, are clinically used as antiemetics.
Hypothetical Schild Analysis of a 5-HT3 Receptor Antagonist Against this compound
This section outlines a hypothetical experimental protocol to determine the pA2 value of a competitive antagonist (designated as "Antagonist X") at the 5-HT3 receptor, using this compound as the agonist.
Experimental Protocol
1. Cell Culture and Receptor Expression:
-
A stable cell line expressing the human 5-HT3A receptor (e.g., HEK293 or CHO cells) would be used.
-
Cells are to be cultured in appropriate media and conditions to ensure optimal receptor expression.
2. Functional Assay:
-
A functional assay that measures the activation of the 5-HT3 receptor will be employed. A common method is a calcium influx assay using a fluorescent calcium indicator (e.g., Fluo-4 AM). Activation of the 5-HT3 receptor by an agonist leads to calcium influx, which can be quantified by measuring the change in fluorescence.
3. Agonist Concentration-Response Curve:
-
A concentration-response curve for this compound will be generated to determine its potency (EC50) and efficacy.
-
Cells are incubated with increasing concentrations of this compound, and the resulting fluorescence change is measured.
4. Schild Analysis Protocol:
-
Several fixed concentrations of the competitive antagonist "Antagonist X" will be chosen (e.g., 1 nM, 10 nM, 100 nM).
-
For each concentration of Antagonist X, a full concentration-response curve for this compound will be generated.
-
Cells are pre-incubated with Antagonist X for a sufficient time to reach equilibrium before the addition of this compound.
-
The response (e.g., fluorescence change) is measured for each combination of agonist and antagonist concentrations.
5. Data Analysis:
-
The EC50 values for this compound in the absence and presence of each concentration of Antagonist X are determined.
-
The dose ratio (DR) is calculated for each antagonist concentration using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of Antagonist X (-log[Antagonist X]) on the x-axis.
-
The pA2 value is determined from the x-intercept of the Schild plot. The slope of the Schild plot should be close to 1 for a competitive antagonist.
Data Presentation
Table 1: Hypothetical Concentration-Response Data for this compound in the Presence of Antagonist X
| 7-Fluorotryptamine HCl (M) | Response (No Antagonist) | Response (+1 nM Antagonist X) | Response (+10 nM Antagonist X) | Response (+100 nM Antagonist X) |
| 1.00E-09 | 5 | 2 | 1 | 0 |
| 1.00E-08 | 20 | 10 | 5 | 2 |
| 1.00E-07 | 50 | 35 | 20 | 10 |
| 1.00E-06 | 80 | 65 | 50 | 35 |
| 1.00E-05 | 95 | 85 | 75 | 65 |
| 1.00E-04 | 100 | 98 | 95 | 85 |
| EC50 (M) | 1.00E-07 | 2.50E-07 | 1.00E-06 | 1.00E-05 |
Table 2: Data for Schild Plot Construction
| [Antagonist X] (M) | -log[Antagonist X] | Dose Ratio (DR) | log(DR-1) |
| 1.00E-09 | 9.0 | 2.5 | 0.18 |
| 1.00E-08 | 8.0 | 10.0 | 0.95 |
| 1.00E-07 | 7.0 | 100.0 | 2.00 |
Visualizations
References
The Impact of Fluorination on Tryptamine Activity at the 5-HT2A Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between psychoactive compounds and their receptor targets is paramount. This guide provides a comparative analysis of various fluorinated tryptamines and their effects on the serotonin 2A (5-HT2A) receptor, a key target in psychedelic research and neuropsychiatric drug development. By examining binding affinities and functional activities, this document aims to elucidate the structure-activity relationships (SAR) conferred by fluorine substitution on the tryptamine scaffold.
The strategic placement of fluorine atoms on a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. In the context of tryptamines, fluorination has been explored as a means to modulate receptor affinity, efficacy, and metabolic stability. Generally, the fluorination of hallucinogenic tryptamines has been found to have a modest impact on their affinity for the 5-HT2A and 5-HT2C receptors.[1][2][3] However, these substitutions can lead to more pronounced changes in activity at other serotonin receptor subtypes, such as the 5-HT1A receptor, and can attenuate or abolish in vivo hallucinogen-like activity.[1][2]
Comparative Quantitative Data
The following table summarizes the in vitro binding affinities (Ki) of a selection of fluorinated tryptamines at the human 5-HT2A receptor. Lower Ki values are indicative of higher binding affinity. For context, the binding affinities of the parent, non-fluorinated compounds are also included where available.
| Compound | Substitution Position | 5-HT2A Ki (nM) | Reference Compound | 5-HT2A Ki (nM) |
| 4-Fluoro-5-methoxy-DMT | 4-F, 5-MeO | 10.7 | 5-Methoxy-DMT | 1.7 |
| 6-Fluoro-DET | 6-F | - | DET | - |
| 5-Fluoro-DMT | 5-F | - | DMT | 127-1200 |
Structure-Activity Relationships
The position of the fluorine atom on the indole ring of the tryptamine molecule plays a crucial role in determining its pharmacological profile.
-
General Effects on 5-HT2A Affinity: Studies indicate that fluorination on the indole ring of tryptamines generally results in little change to the affinity for the 5-HT2A receptor.[1][2][3]
-
Functional Activity: Most fluorinated analogues that have been tested act as full agonists at the 5-HT2A receptor, similar to their non-fluorinated counterparts.[4]
-
In Vivo Effects: Despite maintaining 5-HT2A receptor affinity and agonist activity, many fluorinated tryptamines exhibit attenuated or abolished hallucinogen-like effects in animal models.[1][2] This suggests that factors beyond simple 5-HT2A binding and activation, such as pharmacokinetics or interactions with other receptors, are significant contributors to the overall in vivo profile.[4]
-
Notable Exceptions: The compound 4-fluoro-5-methoxy-DMT is a notable exception, displaying a markedly enhanced affinity and functional potency at the 5-HT1A receptor, which suggests a potential role for this receptor in the modulation of tryptamine effects.[1][2]
Experimental Protocols
The data presented in this guide are primarily derived from in vitro experiments. The following are generalized methodologies for the key assays used to characterize the interaction of fluorinated tryptamines with the 5-HT2A receptor.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared and suspended in an appropriate assay buffer.
-
Assay Setup: In a multi-well plate, the membrane suspension is incubated with a specific radioligand for the 5-HT2A receptor (e.g., [3H]ketanserin) and varying concentrations of the fluorinated tryptamine test compound.
-
Incubation: The mixture is incubated to allow the binding to reach equilibrium.
-
Filtration: The contents of each well are rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Flux Assay)
These assays measure the functional response of a cell upon receptor activation, providing information on the efficacy (EC50) and intrinsic activity of a compound.
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The cells are exposed to varying concentrations of the fluorinated tryptamine.
-
Signal Detection: Activation of the Gq-coupled 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence.
-
Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC50) is determined by plotting the fluorescence intensity against the compound concentration.
Visualizing Key Processes
To further clarify the experimental and biological contexts, the following diagrams illustrate a typical experimental workflow and the canonical 5-HT2A receptor signaling pathway.
References
A Comparative Pharmacological Guide: 7-Fluorotryptamine Hydrochloride vs. 7-Chlorotryptamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the pharmacological properties of 7-Fluorotryptamine hydrochloride and 7-Chlorotryptamine. The information presented herein is based on available experimental data from preclinical research. A significant disparity in the depth of pharmacological characterization exists between these two compounds, with 7-Chlorotryptamine being more extensively studied for its interaction with serotonergic systems.
Executive Summary
7-Chlorotryptamine is a potent agonist at the serotonin 5-HT2A receptor and a powerful serotonin releasing agent. In contrast, there is a notable lack of published data characterizing the activity of this compound at serotonin receptors. Current research identifies 7-Fluorotryptamine as a potent agonist for the G protein-coupled receptor GPRC5A, a target distinct from the serotonergic system. This guide will present the known pharmacological data for both compounds, detail relevant experimental methodologies, and visualize key pathways to provide a clear comparative overview.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for this compound and 7-Chlorotryptamine.
Table 1: Functional Activity of 7-Chlorotryptamine
| Parameter | Receptor/Transporter | Value | Species | Assay Type |
| EC50 | 5-HT2A Receptor | 18.8 nM | Not Specified | Functional Assay |
| Emax | 5-HT2A Receptor | 102% | Not Specified | Functional Assay |
| EC50 | Serotonin Release | 8.03 nM | Rat | Synaptosome Monoamine Release Assay |
| EC50 | Norepinephrine Release | 656 nM | Rat | Synaptosome Monoamine Release Assay |
| EC50 | Dopamine Release | 1,330 nM | Rat | Synaptosome Monoamine Release Assay |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.
Table 2: Functional Activity of this compound
| Parameter | Receptor | Value | Species | Assay Type |
| EC50 | GPRC5A | 7.2 µM | Not Specified | β-arrestin Recruitment Assay |
There is currently no publicly available data on the binding affinity (Ki) or functional activity (EC50) of this compound at any serotonin (5-HT) receptor subtype.
Key Pharmacological Differences
7-Chlorotryptamine demonstrates a distinct pharmacological profile characterized by two primary actions:
-
Direct Receptor Agonism: It is a full and potent agonist at the 5-HT2A receptor[1]. The 5-HT2A receptor is a Gq-coupled G protein-coupled receptor (GPCR) involved in a wide range of physiological and psychological processes.
-
Monoamine Release: It is an exceptionally potent serotonin releasing agent (SRA), showing high potency for inducing the release of serotonin from presynaptic neurons. Its potency for releasing norepinephrine and dopamine is substantially lower, indicating a degree of selectivity for the serotonin transporter (SERT)[1].
This compound , based on available literature, does not have a defined role within the serotonergic system. While its tryptamine structure suggests a potential interaction with serotonin receptors, this has not been experimentally verified in published studies[2]. Instead, its most prominent documented activity is as a potent agonist of GPRC5A.
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying the observed pharmacological effects, it is crucial to visualize the relevant signaling pathways and experimental procedures.
Serotonin 5-HT2A Receptor Signaling Pathway
Activation of the 5-HT2A receptor by an agonist such as 7-Chlorotryptamine initiates a signaling cascade through the Gq alpha subunit of the associated G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC).
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is typically expressed as the inhibition constant (Ki). The assay measures the ability of an unlabeled test compound (e.g., 7-Chlorotryptamine) to displace a radiolabeled ligand that is known to bind to the receptor of interest.
Experimental Workflow: Calcium Flux Assay
Calcium flux assays are functional assays used to measure the activation of Gq-coupled receptors, such as the 5-HT2A receptor. An increase in intracellular calcium concentration upon agonist binding is detected using a calcium-sensitive fluorescent dye.
Experimental Protocols
Radioligand Displacement Assay for 5-HT2A Receptor Binding
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound at the human 5-HT2A receptor.
-
Receptor Source: Membranes from CHO-K1 cells stably expressing the human recombinant serotonin 5-HT2A receptor are used.
-
Radioligand: [3H]Ketanserin is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing the cell membranes, a fixed concentration of [3H]ketanserin (e.g., 0.5 nM), and varying concentrations of the unlabeled test compound (e.g., 7-Chlorotryptamine) or vehicle.
-
The plate is incubated for 60 minutes at 37°C to allow the binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold assay buffer to reduce non-specific binding.
-
The filter plate is dried, and a scintillation cocktail is added to each well.
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro Monoamine Release Assay
This protocol outlines a general method to measure the ability of a compound to induce the release of monoamines (serotonin, dopamine, norepinephrine) from rat brain synaptosomes.
-
Synaptosome Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions (e.g., striatum for dopamine, hippocampus for serotonin).
-
Pre-loading (Optional, for radiolabeled assays): Synaptosomes are incubated with a radiolabeled monoamine (e.g., [3H]5-HT) to load the vesicles.
-
Release Assay:
-
The pre-loaded synaptosomes are washed and resuspended in a physiological buffer.
-
A baseline sample of the buffer is taken to measure spontaneous release.
-
The test compound (e.g., 7-Chlorotryptamine) is added at various concentrations.
-
The mixture is incubated for a set period (e.g., 30 minutes) at 37°C.
-
The incubation is stopped by centrifugation to pellet the synaptosomes.
-
The amount of monoamine released into the supernatant is quantified.
-
-
Quantification:
-
For radiolabeled assays, the radioactivity in the supernatant is measured by scintillation counting.
-
For non-radiolabeled assays, the concentration of endogenous monoamines in the supernatant is measured by High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
-
Data Analysis: The data is expressed as a percentage of the total synaptosomal monoamine content. EC50 values are calculated by plotting the concentration of the test compound against the percentage of monoamine released.
Conclusion
The pharmacological profiles of this compound and 7-Chlorotryptamine are markedly different based on the currently available scientific literature. 7-Chlorotryptamine is a well-characterized serotonergic agent with potent 5-HT2A receptor agonism and serotonin releasing activity. In stark contrast, there is no published evidence to support the activity of this compound at serotonin receptors. Its known pharmacology is centered on the agonism of GPRC5A.
This guide highlights the importance of thorough pharmacological characterization for novel compounds. For researchers in drug development, 7-Chlorotryptamine serves as a tool compound for studying 5-HT2A receptor signaling and serotonin release, while the pharmacological space of 7-Fluorotryptamine remains largely unexplored, particularly concerning its effects on the central nervous system. Future research is required to elucidate whether this compound possesses any affinity for or functional activity at serotonin receptors or other CNS targets.
References
Safety Operating Guide
Safe Disposal of 7-Fluorotryptamine Hydrochloride: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential safety and logistical information for the proper disposal of 7-Fluorotryptamine hydrochloride, a tryptamine derivative used in research.[1] Adherence to these procedures is critical to mitigate risks and comply with regulatory standards.
Hazard Summary and Safety Profile
This compound is classified as harmful if swallowed and can cause skin and serious eye irritation. It may also cause respiratory irritation. The compound is intended for research and forensic applications and is not for human or veterinary use.[1]
Key Safety Data:
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Cayman Chemical SDS |
| Signal Word | Warning | Cayman Chemical SDS |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | Cayman Chemical SDS, Generic SDS[2][3] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course, or sewage system. | Cayman Chemical SDS |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection.[3] | Generic SDS[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental regulations.[2] This protocol provides a general framework for safe disposal.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the material, ensure appropriate PPE is worn, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles.
-
If there is a risk of dust formation, use a respirator.[3]
-
Conduct all disposal-related activities in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Identification and Segregation:
-
This compound waste should be collected in a designated, properly labeled, and sealed container.
-
Do not mix this waste with other chemical waste unless compatibility has been confirmed.[2]
3. Small Quantities (Research Scale):
-
For small residual quantities, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.[4]
-
The container must be clearly labeled with the chemical name and associated hazards.
4. Large Quantities:
-
For larger amounts, disposal should be handled by a licensed professional waste disposal service.[2][4]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.
5. Decontamination of Labware:
-
All labware and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Rinse contaminated surfaces with an appropriate solvent (e.g., ethanol, then water) and collect the rinsate as hazardous waste.
6. Final Disposal:
-
The sealed and labeled waste container must be transferred to an approved hazardous waste disposal facility.[2][4] This is typically managed through your institution's EHS department or a contracted waste management company.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
